Jak3-IN-11
説明
Structure
3D Structure
特性
分子式 |
C23H23N5O2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H23N5O2/c1-2-22(29)25-18-5-3-17(4-6-18)21-11-12-24-23(27-21)26-19-7-9-20(10-8-19)28-13-15-30-16-14-28/h2-12H,1,13-16H2,(H,25,29)(H,24,26,27) |
InChIキー |
UXJWKEBWYYWGQW-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of Jak3-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Jak3-IN-11, a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3). This document details its biochemical and cellular activity, selectivity profile, and in vivo efficacy, supported by experimental methodologies and pathway visualizations to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: Irreversible Covalent Inhibition
This compound is a highly selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. Its mechanism of action is distinguished by its ability to form a covalent bond with a specific cysteine residue (Cys909) located in the ATP-binding site of the JAK3 kinase domain. This irreversible binding locks the enzyme in an inactive state, effectively blocking its catalytic activity. The high degree of selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) is attributed to the unique presence of this cysteine residue at the target position in JAK3, whereas other JAKs possess a serine at the equivalent location.[1][2] This covalent and irreversible mode of inhibition provides a durable pharmacodynamic effect that can translate to prolonged target engagement in vivo.
Quantitative Inhibitory Profile
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Target | IC50 (nM) | Assay Type | Notes |
| JAK3 | 1.7 | Biochemical Kinase Assay | Demonstrates high potency against the primary target. |
| JAK1 | 1320 | Biochemical Kinase Assay | Over 770-fold selectivity for JAK3 over JAK1. |
| JAK2 | 1000 | Biochemical Kinase Assay | Over 588-fold selectivity for JAK3 over JAK2. |
| T Cell Proliferation (anti-CD3/CD28) | 830 | Cellular Assay | Inhibition of T-cell proliferation stimulated via the T-cell receptor. |
| T Cell Proliferation (IL-2) | 770 | Cellular Assay | Inhibition of T-cell proliferation stimulated by a JAK3-dependent cytokine. |
Data compiled from publicly available sources.
Signaling Pathway Inhibition
JAK3 is a critical component of the JAK/STAT signaling pathway, which is essential for the function of a subset of cytokine receptors that utilize the common gamma chain (γc). These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal for the development, proliferation, and differentiation of lymphocytes.
Upon cytokine binding, the associated JAKs, including JAK3, become activated and phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.
This compound, by irreversibly inhibiting JAK3, blocks this signaling cascade at a critical juncture. This prevents the phosphorylation and activation of downstream STAT proteins, most notably STAT5, thereby abrogating the cellular responses to γc-family cytokines.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Activity Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK3. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.
-
Add the JAK3 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular STAT5 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.
Materials:
-
A human T-cell line (e.g., Jurkat or primary T-cells)
-
RPMI-1640 medium supplemented with FBS
-
Recombinant human IL-2
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture T-cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with IL-2 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and GAPDH to ensure equal protein loading.
Caption: Experimental workflow for the cellular STAT5 phosphorylation assay.
In Vivo Delayed-Type Hypersensitivity (DTH) Mouse Model
This model assesses the immunosuppressive activity of this compound in a T-cell-mediated inflammatory response.
Materials:
-
BALB/c mice
-
Oxazolone (OXZ)
-
Acetone/Olive oil vehicle
-
This compound formulated for oral administration
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization (Day 0): Anesthetize the mice and apply a solution of oxazolone (e.g., 3% in acetone/olive oil) to a shaved area of the abdomen.
-
Treatment: Administer this compound or vehicle orally to the mice daily, starting from a few days before the challenge and continuing through the measurement period.
-
Challenge (Day 5-7): Apply a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) to the right ear of each mouse. Apply the vehicle to the left ear as a control.
-
Measurement (24-48 hours post-challenge): Measure the thickness of both ears using calipers. The difference in thickness between the right and left ears represents the DTH response (ear swelling).
-
Analysis: Compare the ear swelling in the this compound-treated groups to the vehicle-treated group to determine the extent of immunosuppression.
Conclusion
This compound is a potent and highly selective irreversible inhibitor of JAK3. Its mechanism of action, centered on the covalent modification of Cys909 in the ATP-binding site, leads to the effective and durable blockade of the JAK/STAT signaling pathway downstream of common gamma chain cytokines. This translates to significant immunosuppressive activity, as demonstrated in cellular and in vivo models. The detailed methodologies provided in this guide serve as a foundation for the further investigation and development of this compound and other selective JAK3 inhibitors for the treatment of autoimmune diseases and other conditions driven by aberrant JAK3 signaling.
References
Jak3-IN-11: A Technical Guide to its Inhibitory Effect on STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective Janus kinase 3 (JAK3) inhibitor, Jak3-IN-11, with a specific focus on its mechanism of action in modulating STAT5 phosphorylation. This document details the quantitative biochemical and cellular activity of this compound, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Concepts: The JAK3-STAT5 Signaling Axis
The JAK-STAT signaling pathway is a critical cascade in cytokine-mediated immune responses. Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes.
Upon cytokine binding (e.g., IL-2, IL-15) to their receptors, associated JAKs, including JAK3, are activated and phosphorylate tyrosine residues on the receptor's cytoplasmic domain. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. STAT5 is a key substrate of JAK3. Once recruited to the receptor complex, STAT5 is phosphorylated by activated JAK3. Phosphorylated STAT5 (pSTAT5) then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK3-STAT5 pathway is implicated in various autoimmune diseases and cancers, making JAK3 a prime target for therapeutic intervention.
This compound: A Potent and Selective Covalent Inhibitor
This compound is a novel, irreversible, and orally active inhibitor of JAK3. It exhibits high potency and remarkable selectivity for JAK3 over other JAK family members. This selectivity is achieved through the covalent binding of this compound to a unique cysteine residue (Cys909) within the ATP-binding pocket of JAK3.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assay | IC50 (nM) | Selectivity (fold) |
| JAK3 | 1.7 | - |
| JAK1 | >1000 | >588 |
| JAK2 | >1000 | >588 |
| TYK2 | >1000 | >588 |
Caption: In vitro enzymatic inhibitory activity of this compound against JAK family kinases.
| Cellular Assay | IC50 (µM) |
| T-Cell Proliferation (anti-CD3/CD28 stimulation) | 0.83 |
| T-Cell Proliferation (IL-2 stimulation) | 0.77 |
Caption: Cellular activity of this compound on T-cell proliferation.
Effect on STAT5 Phosphorylation
This compound effectively abrogates cytokine-induced STAT5 phosphorylation in a concentration-dependent manner. Studies have shown that pre-treatment of cells with this compound significantly reduces the levels of phosphorylated STAT5 upon stimulation with IL-2 or IL-15.
Visualization of the Mechanism of Action
The following diagram illustrates the IL-2 receptor signaling pathway and the inhibitory action of this compound on STAT5 phosphorylation.
Caption: IL-2/JAK3/STAT5 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on STAT5 phosphorylation. These protocols are based on established methods and the available information on this compound.
Western Blotting for STAT5 Phosphorylation
This protocol describes the detection of phosphorylated STAT5 in cell lysates by Western blotting.
Materials:
-
Cell line (e.g., Human T-lymphocytes, CTLL-2)
-
Recombinant human IL-2 or IL-15
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in appropriate media.
-
Starve cells of cytokines for 4-6 hours prior to the experiment.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with IL-2 (e.g., 10 ng/mL) or IL-15 for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with anti-total-STAT5 antibody as a loading control.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Western blot experiment.
Caption: Workflow for Western blot analysis of STAT5 phosphorylation.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of JAK3 that effectively blocks the JAK3-STAT5 signaling pathway. Its ability to inhibit cytokine-induced STAT5 phosphorylation in a dose-dependent manner underscores its potential as a valuable research tool for studying autoimmune diseases and as a promising therapeutic candidate. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties of this compound.
The Role of Jak3-IN-11 in T-cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jak3-IN-11, a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3). It details its mechanism of action, its effects on T-cell signaling pathways, and comprehensive experimental protocols for its characterization.
Introduction to JAK3 and T-cell Signaling
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune cell development, differentiation, and function.[1][2] JAK3 is of particular interest as a therapeutic target due to its restricted expression, primarily in hematopoietic cells, and its essential role in signaling downstream of cytokine receptors that contain the common gamma chain (γc).[3][4] These cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are critical for T-cell development, proliferation, and differentiation.[3][4] Dysregulation of the JAK3-STAT signaling pathway is implicated in various autoimmune diseases and cancers, making selective JAK3 inhibition a promising therapeutic strategy.[4][5]
This compound: A Selective and Irreversible Inhibitor
This compound is a potent, orally active, and irreversible inhibitor of JAK3.[6] It exhibits high selectivity for JAK3 over other JAK family members, which is a crucial attribute for minimizing off-target effects.[6] The irreversible binding mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of JAK3.[6] This covalent modification leads to a sustained inhibition of JAK3 kinase activity.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type |
| JAK3 | 1.7 | Biochemical Kinase Assay |
| JAK1 | 1320 | Biochemical Kinase Assay |
| JAK2 | 1000 | Biochemical Kinase Assay |
Table 1: Biochemical Inhibitory Activity of this compound against JAK Isoforms.[6]
| Stimulation Condition | IC50 (µM) | Cell Type | Assay Type |
| anti-CD3/CD28 | 0.83 | Mouse T-cells | Cell Proliferation Assay |
| IL-2 | 0.77 | Mouse T-cells | Cell Proliferation Assay |
Table 2: Cellular Inhibitory Activity of this compound on T-cell Proliferation.[6]
Mechanism of Action in T-cell Signaling
This compound exerts its effects on T-cells by directly inhibiting the JAK3-STAT signaling pathway. Upon cytokine binding to its receptor, JAK3, in association with JAK1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the context of IL-2 and IL-15 signaling.[1][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes essential for T-cell proliferation and function. This compound, by irreversibly binding to JAK3, blocks this phosphorylation cascade, thereby abrogating the downstream signaling events.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro JAK Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.
Materials:
-
Purified recombinant human JAK1, JAK2, and JAK3 enzymes.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Poly-Glu-Tyr (4:1) or a specific peptide substrate.
-
This compound stock solution in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the purified JAK enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide. The final concentrations should be at the Km for ATP for each respective kinase.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
T-cell Proliferation Assay (Anti-CD3/CD28 Stimulation)
This assay measures the effect of this compound on the proliferation of T-cells stimulated through their T-cell receptor (TCR).
Materials:
-
Mouse T-cells (e.g., splenocytes).
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Anti-mouse CD3ε antibody (clone 145-2C11).
-
Anti-mouse CD28 antibody (clone 37.51).
-
This compound stock solution in DMSO.
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3ε antibody (1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
Isolate mouse T-cells from spleens.
-
Resuspend the T-cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.
-
Add 100 µL of the T-cell suspension to each well of the coated plate.
-
Add anti-CD28 antibody to the wells at a final concentration of 2 µg/mL.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Western Blot for STAT5 Phosphorylation
This assay is used to determine the effect of this compound on the phosphorylation of STAT5 in response to cytokine stimulation.
Materials:
-
Mouse T-cells.
-
RPMI-1640 medium.
-
Recombinant mouse IL-2 or IL-15.
-
This compound stock solution in DMSO.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-STAT5.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Starve mouse T-cells in serum-free RPMI-1640 for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with IL-2 (10 ng/mL) or IL-15 (10 ng/mL) for 15-30 minutes.[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of JAK3 that effectively blocks T-cell signaling pathways. Its ability to specifically target JAK3-dependent cytokine signaling makes it a valuable tool for studying the role of JAK3 in immune regulation and a promising candidate for the development of therapeutics for autoimmune diseases and certain cancers. The experimental protocols provided in this guide offer a comprehensive framework for the in-depth characterization of this compound and similar molecules.
References
- 1. origene.com [origene.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. trepo.tuni.fi [trepo.tuni.fi]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
The Core of Common Gamma Chain Cytokine Signaling: A Technical Guide to Jak3-IN-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jak3-IN-11, a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3), and its interaction with the common gamma (γc) chain cytokine signaling pathway. This document outlines the quantitative biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and visual representations of the underlying biological processes.
This compound: A Selective Covalent Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for JAK3 over other JAK family members.[1] Its mechanism of action involves the formation of a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding pocket of JAK3, leading to irreversible inhibition of its kinase activity.[2][3] This targeted approach makes this compound a valuable tool for dissecting the role of JAK3 in immune cell function and a potential therapeutic candidate for autoimmune diseases and certain hematological malignancies.[1][2][4]
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Target/System | Notes | Reference |
| IC50 | 1.7 nM | JAK3 (biochemical assay) | Demonstrates high potency against isolated JAK3 enzyme. | [1] |
| IC50 | 1.32 µM | JAK1 (biochemical assay) | Over 770-fold selectivity for JAK3 over JAK1. | [1] |
| IC50 | 1 µM | JAK2 (biochemical assay) | Over 588-fold selectivity for JAK3 over JAK2. | [1] |
| IC50 | 0.77 µM | T-cell Proliferation (IL-2 stimulated) | Effective inhibition of T-cell growth dependent on JAK3 signaling. | [1] |
| IC50 | 0.83 µM | T-cell Proliferation (anti-CD3/CD28 stimulated) | Shows immunosuppressive activity in a more complex T-cell activation model. | [1] |
The Common Gamma Chain Cytokine Signaling Pathway
The common gamma chain (γc), also known as CD137, is a shared receptor subunit for a family of cytokines crucial for lymphocyte development and function, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5][6] The signaling cascade initiated by these cytokines is critically dependent on the activation of Janus kinases (JAKs).
Specifically, upon cytokine binding, the γc receptor associates with JAK3, while the other receptor subunit (e.g., IL-2Rβ) associates with JAK1.[1] This proximity allows for the trans-phosphorylation and activation of both JAK1 and JAK3. The activated JAKs then phosphorylate tyrosine residues on the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1] Recruited STAT5 proteins are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression, ultimately controlling cellular processes like proliferation, differentiation, and survival.[1]
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor by covalently modifying Cys909 within the ATP-binding site of JAK3. This covalent modification blocks the binding of ATP, thereby preventing the kinase from phosphorylating its substrates and halting the downstream signaling cascade. Due to the high selectivity for JAK3, the effects of this compound are primarily observed in immune cells expressing this kinase, leading to the inhibition of γc cytokine-mediated responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
JAK3 Kinase Activity Assay (Luminescence-based)
This assay quantifies the kinase activity of purified JAK3 enzyme by measuring the amount of ADP produced, which is then converted to a luminescent signal.
-
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO as a vehicle control).
-
Add 2 µL of JAK3 enzyme solution to each well.
-
Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
T-cell Proliferation Assay (IL-2 Stimulation)
This assay measures the ability of this compound to inhibit the proliferation of T-cells stimulated with IL-2, a process dependent on JAK3 signaling.
-
Materials:
-
Mouse T-cells (or human peripheral blood mononuclear cells, PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant human IL-2
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well flat-bottom plates
-
Luminometer
-
-
Procedure:
-
Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the inhibitor dilutions to the respective wells.
-
Stimulate the cells by adding IL-2 to a final concentration of 50 IU/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure luminescence to determine cell viability, which correlates with proliferation.
-
Calculate the IC50 value for the inhibition of proliferation.
-
STAT5 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of this compound on the phosphorylation of STAT5 in response to IL-2 stimulation.
-
Materials:
-
T-cells or a suitable cell line (e.g., TF-1 cells)
-
RPMI-1640 medium
-
Recombinant human IL-2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture T-cells and starve them of serum for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for 1 hour.
-
Stimulate the cells with IL-2 (e.g., 25 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.
-
Analyze the band intensities to determine the concentration-dependent inhibition of STAT5 phosphorylation.
-
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The common gamma chain (gamma c) is a required signaling component of the IL-21 receptor and supports IL-21-induced cell proliferation via JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 (Jak3) is essential for common cytokine receptor gamma chain (gamma(c))-dependent signaling: comparative analysis of gamma(c), Jak3, and gamma(c) and Jak3 double-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Jak3-IN-11 in Preclinical Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Jak3-IN-11, a potent and highly selective irreversible inhibitor of Janus Kinase 3 (JAK3). Due to its specific mechanism of action and oral activity, this compound serves as a critical research tool for investigating the role of the JAK3 signaling pathway in the pathophysiology of various autoimmune and inflammatory diseases. This document outlines its biochemical properties, mechanism of action, and provides standardized protocols for its application in preclinical research settings.
Introduction to JAK3 Inhibition in Autoimmunity
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their corresponding receptors, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[3]
The expression of JAK3 is primarily restricted to hematopoietic cells, making it a highly specific target for modulating immune responses while potentially minimizing off-target effects associated with broader JAK inhibition.[4] JAK3 is exclusively associated with the common gamma chain (γc) used by several key interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] These cytokines are integral to lymphocyte (T-cell and B-cell) development, activation, and proliferation.[6] Consequently, inhibiting JAK3 is a promising therapeutic strategy for a range of autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5]
Profile of this compound
This compound (also referred to as Compound 12) is a potent, orally active, and irreversible inhibitor designed for high-selectivity targeting of JAK3. Its mechanism involves forming a covalent bond within the ATP-binding site of the JAK3 enzyme, which ensures durable inhibition. This high selectivity and irreversible action make it an excellent tool for elucidating the specific contributions of JAK3 signaling in autoimmune disease models.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available biochemical and cellular assay data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| JAK3 | 1.7 nM | Cell-Free Kinase Assay |
| JAK1 | 1.32 µM (1320 nM) | Cell-Free Kinase Assay |
| JAK2 | 1.0 µM (1000 nM) | Cell-Free Kinase Assay |
Data sourced from MedChemExpress and TargetMol.[2]
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold (IC50 JAKx / IC50 JAK3) |
| JAK1 vs. JAK3 | ~776-fold |
| JAK2 vs. JAK3 | ~588-fold |
Calculated from data presented in Table 1. This demonstrates the inhibitor's high selectivity for JAK3 over other key JAK family members.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by interrupting the JAK/STAT signaling cascade downstream of common gamma chain (γc) cytokine receptors. By irreversibly binding to the ATP-binding site of JAK3, it prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the transcription of pro-inflammatory and immune-regulatory genes.
References
An In-depth Technical Guide to the Discovery and Synthesis of Jak3-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Jak3-IN-11, a potent and selective Janus kinase 3 (Jak3) inhibitor. The document details the scientific rationale behind its development, the experimental procedures for its synthesis and characterization, and its activity in various assays.
Introduction to Jak3 and Its Role in Immune Signaling
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. The JAK family comprises four members: Jak1, Jak2, Jak3, and Tyk2.[1] These kinases associate with the intracellular domains of cytokine receptors.[2] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor chains.[3] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once recruited, STATs are phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3][5]
Jak3 plays a crucial and distinct role in the immune system.[6] Unlike the other ubiquitously expressed JAKs, Jak3 expression is primarily restricted to hematopoietic cells.[5] It is essential for signaling by cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] These cytokines are vital for the development, proliferation, and function of lymphocytes, such as T cells, B cells, and Natural Killer (NK) cells.[7] Genetic mutations that lead to a loss of Jak3 function result in Severe Combined Immunodeficiency (SCID), highlighting its critical, non-redundant role in the adaptive immune system.[4][7][8] This specific function makes Jak3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as its selective inhibition is expected to have fewer side effects than broader immunosuppressants.[8][9]
The Discovery of this compound
The development of selective Jak3 inhibitors is a key focus in medicinal chemistry. This compound emerged from efforts to design potent and selective inhibitors that could serve as chemical probes to study Jak3 biology and as potential therapeutic agents. This compound is a 4- or 6-phenyl-pyrimidine derivative designed to covalently bind to a unique cysteine residue (Cys909) in the ATP-binding site of Jak3, thereby achieving high potency and selectivity.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [10]
| Kinase | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | 1.7 | - |
| Jak1 | 1320 | >776-fold |
| Jak2 | 1000 | >588-fold |
Table 2: Cellular Activity of this compound [10]
| Assay Condition | IC50 (µM) |
| T-cell proliferation (anti-CD3/CD28) | 0.83 |
| T-cell proliferation (IL-2) | 0.77 |
Table 3: Pharmacokinetic Properties of this compound in Male ICR Mice [10]
| Administration Route | Dose (mg/kg) |
| Oral Gavage | 30 |
| Intravenous | 10 |
Experimental Protocols
The synthesis of this compound, a 4- or 6-phenyl-pyrimidine derivative, involves a multi-step process. While the exact, detailed synthesis of this compound is proprietary, a general scheme for analogous compounds can be described based on available literature for similar Jak3 inhibitors.[11][12]
-
Coupling Reaction: A key step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the phenyl group to the pyrimidine core.
-
Functional Group Interconversion: Subsequent steps involve the modification of functional groups to introduce the necessary side chains and the reactive acrylamide moiety for covalent binding.
-
Purification: Each intermediate and the final product are purified using standard techniques like column chromatography and recrystallization.
-
Structural Confirmation: The structure of the final compound is confirmed using analytical methods such as NMR spectroscopy and mass spectrometry.
The inhibitory activity of this compound against Jak family kinases is determined using a biochemical assay.
-
Enzyme and Substrate Preparation: Recombinant human Jak1, Jak2, and Jak3 enzymes and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® Max assay. The luminescence signal is inversely proportional to the kinase activity.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The effect of this compound on T-cell proliferation is assessed as follows:
-
Cell Culture: Mouse T cells are cultured in complete RPMI-1640 medium.
-
Stimulation: T-cell proliferation is stimulated by either anti-CD3/CD28 antibodies or IL-2.
-
Inhibitor Treatment: The stimulated T cells are treated with various concentrations of this compound for 72 hours.
-
Proliferation Measurement: Cell proliferation is measured using a standard method, such as the MTT assay or by quantifying the incorporation of a labeled nucleotide (e.g., BrdU).
-
IC50 Calculation: The IC50 value for the inhibition of T-cell proliferation is determined from the dose-response curve.
The inhibition of Jak3-mediated signaling is confirmed by measuring the phosphorylation of STAT5.
-
Cell Stimulation: Cells are stimulated with IL-2 or IL-15 to induce Jak3-mediated phosphorylation of STAT5.
-
Inhibitor Treatment: Cells are pre-incubated with different concentrations of this compound for 1 hour before stimulation.
-
Cell Lysis and Protein Analysis: After stimulation, the cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western Blotting: The levels of phosphorylated STAT5 (p-STAT5) and total STAT5 are detected by Western blotting using specific antibodies.
-
Quantification: The band intensities are quantified to determine the concentration-dependent inhibition of STAT5 phosphorylation by this compound.
The in vivo immunosuppressive activity of this compound is evaluated in a DTH model.
-
Sensitization: Balb/c mice are sensitized by the topical application of an allergen, such as oxazolone (OXZ).
-
Drug Administration: this compound is administered orally at different doses (e.g., 3, 10, and 30 mg/kg) prior to and during the challenge phase.
-
Challenge: Several days after sensitization, a secondary challenge with the allergen is applied to the ear.
-
Measurement of DTH Response: The DTH response is quantified by measuring the ear swelling at a specific time point after the challenge.
-
Evaluation of Efficacy: The dose-dependent inhibition of the DTH response by this compound is determined by comparing the ear swelling in treated mice to that in vehicle-treated control mice.
Visualizations
Caption: The canonical Jak-STAT signaling pathway.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: The mechanism of action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Jak3-IN-11: A Selective Covalent Inhibitor of Janus Kinase 3
This technical guide provides a comprehensive overview of Jak3-IN-11, a potent and selective inhibitor of Janus Kinase 3 (JAK3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound in immunology and oncology.
Compound Identification and Availability
| Property | Value |
| Product Name | This compound |
| CAS Number | 2412734-00-8[1][2][3] |
| Molecular Formula | C₂₃H₂₃N₅O₂[1][3] |
| Molecular Weight | 401.46 g/mol [1][3] |
| Synonyms | Compound 12[1][3][4] |
Supplier Information: this compound is available from various chemical suppliers for research purposes. Notable suppliers include:
Mechanism of Action and In Vitro Activity
This compound is an irreversible, orally active inhibitor that demonstrates high potency and selectivity for JAK3.[1][4] It covalently binds to the ATP-binding pocket of the JAK3 enzyme, thereby blocking its kinase activity.[1][4] This inhibition disrupts downstream signaling pathways crucial for the proliferation and function of immune cells, particularly T cells.[1][4]
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that mediate signals from cytokine receptors.[6][7][8][9] JAK3's expression is primarily restricted to hematopoietic cells, making it a key regulator of lymphocyte development and a strategic target for treating autoimmune diseases and certain cancers.[10][11][12]
In Vitro Inhibitory Activity: The selectivity of this compound is a key feature, with a significantly higher affinity for JAK3 compared to other JAK isoforms. This selectivity minimizes off-target effects that can arise from inhibiting the more ubiquitously expressed JAK1 and JAK2.[13]
| Target | IC₅₀ (nM) | Selectivity (fold vs. JAK3) |
| JAK3 | 1.7 | - |
| JAK1 | 1320 | >776x |
| JAK2 | 1000 | >588x |
| Data sourced from MedChemExpress.[1] |
Cellular Activity: this compound effectively abrogates the phosphorylation of STAT5 induced by cytokines like IL-2 or IL-15 in a dose-dependent manner.[1][4] It also shows strong inhibition of T cell proliferation.[1][4]
| Cellular Assay | IC₅₀ (µM) |
| T Cell Proliferation (anti-CD3/CD28 stimulation) | 0.83 |
| T Cell Proliferation (IL-2 stimulation) | 0.77 |
| Data sourced from MedChemExpress.[1] |
The compound exhibits no obvious cytotoxicity at concentrations up to 10 µM.[1][4]
Signaling Pathway
JAK3 is essential for signaling from cytokine receptors that contain the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[10][11][14] Upon cytokine binding, JAK1 (associated with the specific receptor subunit) and JAK3 (associated with the γc subunit) are brought into proximity, leading to their trans-phosphorylation and activation.[13][14] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13][15] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immune cell development, proliferation, and differentiation.[13][15]
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This protocol assesses the ability of this compound to inhibit the proliferation of T cells following stimulation.
Methodology:
-
Cell Culture: Mouse T cells are cultured in complete RPMI-1640 medium.
-
Stimulation: T cell proliferation is induced using one of two methods:
-
Plate-bound anti-CD3 and anti-CD28 antibodies.
-
Recombinant Interleukin-2 (IL-2).
-
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for 72 hours.
-
Analysis: Proliferation is measured using a standard method, such as incorporation of ³H-thymidine or a colorimetric assay (e.g., MTS or WST-1), to determine the IC₅₀ value.
Protocol based on information from MedChemExpress.[1]
In Vivo Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) Model
This animal model evaluates the in vivo efficacy of this compound in a T-cell-mediated inflammatory response.
Methodology:
-
Animal Model: The study uses Balb/c mice.
-
Sensitization: On day 0, mice are sensitized by topical application of oxazolone (OXZ) to a shaved area of the abdomen.
-
Drug Administration: this compound is administered orally (e.g., at 3, 10, and 30 mg/kg) for 6 days, prior to and during the challenge phase. A vehicle control group is also included.
-
Challenge: On day 5, a solution of OXZ is applied to the ear of the mice to elicit the hypersensitivity reaction.
-
Measurement: After 24-48 hours, the DTH response is quantified by measuring the change in ear thickness (swelling) using a caliper.
-
Analysis: The inhibitory effect of this compound is determined by comparing the ear swelling in the treated groups to the vehicle control group.
Protocol based on information from MedChemExpress.[1][4]
Pharmacokinetic Profile
Preliminary pharmacokinetic data for this compound has been established in male ICR mice.
| Administration Route | Dose (mg/kg) |
| Oral (PO) | 30 |
| Intravenous (IV) | 10 |
Data sourced from MedChemExpress.[1]
The availability of oral pharmacokinetic data underscores the compound's potential for systemic administration in preclinical studies.
This guide summarizes the core technical information on this compound, highlighting its potent and selective inhibitory profile, mechanism of action, and utility in relevant experimental models. Its properties make it a valuable research tool for investigating the role of JAK3 in immune-mediated diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 10. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Jak3-IN-11 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction through the JAK/STAT pathway.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[2][3][4] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is predominantly found in hematopoietic cells and is crucial for the development and function of the immune system.[3][5][6] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, making it a key player in lymphocyte development, proliferation, and differentiation.[1][7] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[8]
Jak3-IN-11 is a potent, irreversible, and highly selective inhibitor of JAK3.[9] It covalently binds to a non-catalytic cysteine residue (Cys909) within the ATP-binding pocket of JAK3, leading to sustained inhibition.[10] Its high selectivity for JAK3 over other JAK isoforms minimizes off-target effects, making it a valuable tool for studying JAK3-specific functions and for the development of targeted therapies.[9] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on the JAK3 signaling pathway.
Data Presentation
Table 1: In Vitro and Cell-Based Activity of this compound
| Parameter | Value | Cell Line/System | Notes | Reference |
| Biochemical IC50 | ||||
| JAK3 | 1.7 nM | Cell-free enzymatic assay | Potent and selective inhibition of JAK3. | [9] |
| JAK1 | 1.32 µM | Cell-free enzymatic assay | Over 770-fold selectivity for JAK3 over JAK1. | [9] |
| JAK2 | 1.0 µM | Cell-free enzymatic assay | Over 588-fold selectivity for JAK3 over JAK2. | [9] |
| TYK2 | - | - | Data not available, but expected to be low based on selectivity profile. | |
| Cell-Based IC50 | ||||
| T-cell Proliferation (anti-CD3/CD28 stimulation) | 0.83 µM | Mouse T-cells | Demonstrates immunosuppressive activity. | [9] |
| T-cell Proliferation (IL-2 stimulation) | 0.77 µM | Mouse T-cells | Directly inhibits JAK3-dependent cytokine signaling. | [9] |
| STAT5 Phosphorylation (IL-2 stimulation) | Concentration-dependent inhibition | Purified, pre-activated T-cells | Abrogates downstream signaling in a dose-dependent manner. | [9] |
| STAT5 Phosphorylation (IL-15 stimulation) | Concentration-dependent inhibition | Purified, pre-activated T-cells | Confirms inhibition of γc-family cytokine signaling. | [9] |
| Cytotoxicity | ||||
| No obvious cytotoxicity up to 10 µM | Mouse T-cells (72h incubation) | Low cytotoxicity at effective concentrations. | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical JAK3/STAT signaling pathway and a general experimental workflow for evaluating this compound in a cell-based assay.
Caption: The JAK3/STAT5 signaling pathway is initiated by cytokine binding and is inhibited by this compound.
Caption: A generalized workflow for evaluating this compound's inhibitory effects in cell-based assays.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of this compound in relevant cell-based models.
Protocol 1: Inhibition of STAT5 Phosphorylation in T-cells
This assay directly measures the ability of this compound to block the downstream signaling cascade initiated by cytokine stimulation.
Materials:
-
Human or murine T-cells (e.g., primary T-cells, CTLL-2 cell line)
-
This compound (stock solution in DMSO)
-
Recombinant human or murine IL-2 or IL-15
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. For primary T-cells, pre-activation with anti-CD3 and anti-CD28 for 48-72 hours may be required.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) to the cells. Pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Cytokine Stimulation: Stimulate the cells by adding IL-2 or IL-15 to a final concentration of 20 ng/mL.
-
Incubation: Incubate the plate for 30 minutes at 37°C, 5% CO2.
-
Cell Lysis: Pellet the cells by centrifugation, wash once with cold PBS, and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT5, total-STAT5, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT5 signal to total-STAT5 and the loading control. Plot the normalized signal against the concentration of this compound to determine the IC50 value.
Protocol 2: T-cell Proliferation Assay
This assay assesses the functional consequence of JAK3 inhibition on T-cell proliferation.
Materials:
-
Human or murine T-cells
-
This compound (stock solution in DMSO)
-
Stimulants: anti-CD3/anti-CD28 antibodies or IL-2
-
Complete RPMI-1640 medium
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom cell culture plates
Methodology:
-
Cell Seeding: Seed T-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) to the wells.
-
Stimulation:
-
For anti-CD3/CD28 stimulation: Use plates pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody to the medium.
-
For IL-2 stimulation: Add IL-2 to a final concentration of 10 ng/mL.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[9]
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of proliferation inhibition against the concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Protocol 3: STAT5-Dependent Reporter Gene Assay
This high-throughput assay provides a quantitative measure of JAK3 pathway activation by measuring the expression of a reporter gene under the control of STAT5.[8][11]
Materials:
-
A cell line stably expressing a STAT5-driven reporter construct (e.g., luciferase or β-lactamase), such as the 32D/IL-2Rβ/6xSTAT5 cell line.[8]
-
This compound (stock solution in DMSO)
-
Appropriate cytokine stimulant (e.g., IL-2)
-
Cell culture medium for the specific reporter cell line
-
Reporter gene assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well or 384-well assay plates
Methodology:
-
Cell Seeding: Seed the reporter cells into the assay plate at the optimal density determined for the cell line.
-
Compound Treatment: Add serial dilutions of this compound and a vehicle control (DMSO) to the cells. Pre-incubate for 1-2 hours.
-
Stimulation: Add the cytokine stimulant (e.g., IL-2) at a pre-determined EC80 concentration to all wells except the negative control.
-
Incubation: Incubate the plate for 6-24 hours (optimize incubation time for the specific cell line) at 37°C, 5% CO2.
-
Signal Detection: Add the reporter gene assay reagent according to the manufacturer's protocol and measure the signal (e.g., luminescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the stimulated and unstimulated controls. Determine the IC50 value by fitting the data to a dose-response curve.
These protocols provide a robust framework for characterizing the cellular activity of this compound. Researchers should optimize assay conditions, such as cell density, stimulation time, and reagent concentrations, for their specific experimental system.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 4. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with JAK3 Inhibitors
Introduction
Janus Kinase 3 (JAK3) is a tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for cytokine signaling that governs the proliferation, differentiation, and survival of immune cells.[1] Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases, hematological malignancies, and other inflammatory conditions, with the potential for fewer side effects compared to broader-spectrum JAK inhibitors.[1] These application notes provide a summary of in vivo study designs and protocols for researchers utilizing selective JAK3 inhibitors in mouse models.
Data Presentation
The following tables summarize dosages and administration routes for various JAK3 inhibitors used in in vivo mouse studies, which can serve as a reference for designing experiments with new or similar compounds.
Table 1: Summary of In Vivo Dosages for Selective JAK3 Inhibitors in Mice
| Compound | Mouse Model | Disease/Indication | Dosage | Administration Route | Study Duration | Reference |
| PRN371 | NOD/SCID | Natural Killer/T-cell Lymphoma | 25 mg/kg, 50 mg/kg | Intraperitoneal (i.p.) | 14 consecutive days | [2] |
| PF-06651600 | C57BL/6 | AC29 Tumor Model | 5.0 mg/kg | Dissolved in drinking water | 20 days | [3] |
| MJ04 | C57BL/6 | Androgenetic Alopecia | 0.016 mg/kg, 0.04 mg/kg, 0.08 mg/kg | Topical | 28 days | [4] |
| Tofacitinib* | Rhesus Macaques | SIV Infection | 20 mg/kg | Oral | 35 days | [5] |
| EP009 | N/A | T-cell Malignancies | N/A (in vivo data mentioned but dosage not specified) | Oral | N/A | [1] |
*Note: Tofacitinib was initially considered JAK3-selective but is now known to inhibit JAK1 and JAK2 as well.[6][7]
Table 2: Pharmacokinetic Parameters of a Selective JAK3 Inhibitor (Compound 2) in Mice
| Parameter | Value | Mouse Strain | Administration Route | Reference |
| Apparent Oral Bioavailability | 10.4% | BALB/c | Oral (p.o.) | [7] |
| Elimination Half-life (plasma) | 23 min | BALB/c | Intravenous (i.v.) | [7] |
Signaling Pathway
The diagram below illustrates the canonical JAK3 signaling pathway, which is primarily associated with the common gamma chain (γc) of cytokine receptors.
Caption: The JAK3 signaling pathway initiated by cytokine binding.
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of JAK3 inhibitors in mice.
Protocol 1: Efficacy Study in a Subcutaneous Tumor Xenograft Model
This protocol is adapted from a study using PRN371 in a Natural Killer/T-cell Lymphoma model.[2]
1. Animal Model:
-
5-7 week old female NOD/SCID mice.[2]
-
Animals are housed under standard laboratory conditions.[2]
-
All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[2]
2. Tumor Cell Implantation:
-
Suspend 5 x 10^6 NK-S1 cells in 100 µL of sterile 1x PBS.[2]
-
Inject the cell suspension subcutaneously into the left flank of each mouse.[2]
-
Monitor tumor growth regularly.
3. Treatment Protocol:
-
When tumors reach an average volume of 200-300 mm³, randomize the mice into treatment and vehicle control groups.[2]
-
This compound Formulation: Prepare the desired concentration (e.g., 25 mg/kg and 50 mg/kg) in a suitable vehicle. The vehicle for PRN371 was not specified, so a common vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water should be tested for solubility and tolerability.
-
Administration: Administer the formulated this compound or vehicle control intraperitoneally (i.p.) once daily for 14 consecutive days.[2] The i.p. route was shown to have better bioavailability for PRN371 compared to oral administration.[2]
4. Monitoring and Endpoint:
-
Measure tumor volume every other day using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight and clinical signs of toxicity throughout the study.[2]
-
At the end of the 14-day treatment period, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics).[2]
5. Pharmacodynamic Analysis:
-
To assess target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound.
-
Harvest tumors at different time points post-treatment (e.g., 2, 8, and 24 hours).[2]
-
Prepare tumor lysates and perform immunoblotting to analyze the phosphorylation status of downstream targets like STAT3 and STAT5.[2]
Protocol 2: Topical Administration for Hair Growth Promotion
This protocol is based on a study using MJ04 for androgenetic alopecia.[4]
1. Animal Model:
-
C57BL/6 mice.[4]
-
Anesthetize the mice and shave the dorsal skin.
2. Induction of Androgenetic Alopecia (if applicable):
-
Apply 0.5% testosterone to the shaved dorsal skin to induce an alopecia-like phenotype.[4]
3. Treatment Protocol:
-
Divide the mice into different treatment groups (e.g., vehicle control, and different concentrations of this compound).[4]
-
This compound Formulation: Dissolve this compound in a vehicle suitable for topical application, such as an equal volume of PEG-300 and ethanol.[4]
-
Administration: One hour after testosterone application (if used), topically apply the formulated this compound (e.g., at doses of 0.016, 0.04, and 0.08 mg/kg) to the shaved area daily for 28 days.[4]
4. Efficacy Assessment:
-
Monitor for signs of hair regrowth and photograph the treated areas at regular intervals.
-
At the end of the study, skin samples can be collected for histological analysis to assess hair follicle morphology and density.
Protocol 3: Acute Dermal Toxicity Study
This protocol is adapted from a study on MJ04.[4]
1. Animal Model:
-
C57BL/6 mice.[4]
2. Treatment Protocol:
-
Apply a single dose of this compound at different concentrations (e.g., 0.04 mg/kg and 0.08 mg/kg) to a shaved area of the skin.[4] A higher dose range up to 2000 mg/kg can also be tested for acute toxicity.[4]
-
Use a control group treated with the vehicle only.
3. Monitoring:
-
Observe the animals for mortality, morbidity, and any clinical signs of toxicity at various time points (e.g., 30 minutes, 6 hours, 24 hours, and daily for 14 days).[4]
-
Record body weight and perform serum biochemistry analysis (liver and kidney function tests) at the end of the study.[4]
-
Histopathological examination of the application site and major organs can also be performed.[4]
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo efficacy study of a JAK3 inhibitor.
Caption: General workflow for an in vivo efficacy study.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 6. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Analysis of pSTAT5 Following Jak3-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 5 (pSTAT5) by Western blot in cells treated with Jak3-IN-11, a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3).
Introduction
The JAK/STAT signaling pathway is a critical cellular cascade involved in immunity, cell proliferation, and differentiation. Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[1][2][3] JAK3 plays a pivotal role in the development and function of lymphocytes by associating with the common gamma chain (γc) of several interleukin receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5]
This compound is a highly selective, irreversible, and orally active inhibitor of JAK3 with an IC50 value of 1.7 nM.[6][7] It demonstrates over 588-fold selectivity for JAK3 compared to other JAK isoforms.[6][7] By covalently binding to the ATP-binding pocket of JAK3, this compound effectively blocks its kinase activity.[6][7] This inhibition prevents the downstream phosphorylation of STAT5, a key substrate of JAK3.[8][9] Monitoring the levels of phosphorylated STAT5 (pSTAT5) is a reliable method to assess the efficacy and mechanism of action of JAK3 inhibitors like this compound.[6][7]
This document outlines the necessary protocols for cell culture and treatment with this compound, sample preparation, and Western blot analysis of pSTAT5.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Janus Kinase 3 (JAK3) | [6][7] |
| IC50 | 1.7 nM | [6][7] |
| Mechanism of Action | Irreversible, covalent inhibitor | [6][7] |
| Selectivity | >588-fold vs. other JAK isoforms | [6][7] |
| Cellular Activity | Abrogates IL-2/IL-15 induced pSTAT5 | [6][7] |
| Effective Concentration | 0.01 - 10 µM (for 1-hour treatment) | [6][7] |
Table 2: Recommended Antibody Dilutions
| Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Anti-phospho-STAT5 (Tyr694) | Rabbit | 1:1000 | Cell Signaling Technology |
| Anti-STAT5 (Total) | Mouse | 1:1000 | BD Biosciences |
| Anti-β-Actin | Mouse | 1:5000 | Sigma-Aldrich |
| Anti-rabbit IgG (HRP-linked) | Goat | 1:2000 | Cell Signaling Technology |
| Anti-mouse IgG (HRP-linked) | Horse | 1:2000 | Cell Signaling Technology |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., human T-cell lines like HuT-102 or MT-2, or other cytokine-dependent cell lines) at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Starvation (Optional): For cytokine stimulation experiments, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to stimulation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM) in the culture medium.[6][7] Pre-treat the cells with the this compound dilutions for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.
-
Stimulation: Following inhibitor pre-treatment, stimulate the cells with a suitable cytokine, such as IL-2 or IL-15 (e.g., 50 ng/mL), for 15-30 minutes to induce STAT5 phosphorylation.[6][7] Include an unstimulated control.
-
Cell Lysis: After stimulation, immediately place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
II. Preparation of Cell Lysates
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11] A common lysis buffer is RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well (for adherent cells) or to the cell pellet (for suspension cells).
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
III. Western Blot Protocol
-
Sample Preparation: Dilute the protein lysates to a uniform concentration with lysis buffer. Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Perform the transfer at 100V for 1-2 hours at 4°C.
-
Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10][11] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT5 (e.g., anti-phospho-STAT5 Tyr694) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for Total STAT5 and Loading Control): To normalize the pSTAT5 signal, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin.
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (e.g., Restore™ Western Blot Stripping Buffer) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
Incubate with the primary antibody for total STAT5, followed by the appropriate secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for the loading control (e.g., β-actin).
-
Mandatory Visualization
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pSTAT5.
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Functional uncoupling of the Janus kinase 3-Stat5 pathway in malignant growth of human T cell leukemia virus type 1-transformed human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permission to Proceed: Jak3 and STAT5 Signaling Molecules Give the Green Light for T Helper 1 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with Jak3-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janus kinase 3 (Jak3) is a critical enzyme in the signaling pathways of several cytokines essential for T-cell development, proliferation, and differentiation.[1][2] It exclusively associates with the common gamma chain (γc) of cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, and IL-15.[1][2] Activation of these receptors triggers the Jak3/STAT pathway, a crucial cascade for lymphocyte function. Dysregulation of the Jak3 signaling pathway is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive target for therapeutic intervention.[3][4][5]
Jak3-IN-11 is a novel inhibitor targeting the kinase activity of Jak3. These application notes provide detailed protocols for the analysis of T-cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations. The following protocols will enable researchers to assess the impact of this compound on T-cell proliferation, apoptosis, and activation status.
Data Presentation
The following tables are templates illustrating how to present quantitative data from flow cytometry analysis of T-cells treated with this compound. Note: The data presented here are for illustrative purposes only, as specific experimental values for this compound are not publicly available. Researchers should replace this placeholder data with their own experimental findings.
Table 1: Effect of this compound on T-cell Proliferation
| Treatment Group | Concentration (nM) | % Divided Cells (CFSE Low) | Proliferation Index |
| Vehicle Control (DMSO) | 0 | 85.2 ± 4.1 | 2.8 ± 0.3 |
| This compound | 10 | 65.7 ± 5.3 | 2.1 ± 0.2 |
| This compound | 50 | 42.1 ± 3.8 | 1.5 ± 0.2 |
| This compound | 100 | 25.4 ± 2.9 | 1.2 ± 0.1 |
| Staurosporine (Positive Control) | 1000 | 5.1 ± 1.2 | 1.0 ± 0.1 |
Table 2: Effect of this compound on T-cell Apoptosis
| Treatment Group | Concentration (nM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | 0 | 4.2 ± 1.1 | 2.1 ± 0.5 | 93.7 ± 1.5 |
| This compound | 10 | 8.9 ± 1.5 | 3.5 ± 0.8 | 87.6 ± 2.1 |
| This compound | 50 | 15.6 ± 2.3 | 5.8 ± 1.0 | 78.6 ± 3.0 |
| This compound | 100 | 28.3 ± 3.1 | 10.2 ± 1.4 | 61.5 ± 4.2 |
| Camptothecin (Positive Control) | 2000 | 45.1 ± 4.5 | 15.7 ± 2.0 | 39.2 ± 5.1 |
Table 3: Effect of this compound on T-cell Activation Marker Expression
| Treatment Group | Concentration (nM) | % CD25+ of CD4+ T-cells | % CD69+ of CD4+ T-cells | % CD25+ of CD8+ T-cells | % CD69+ of CD8+ T-cells |
| Unstimulated Control | 0 | 5.3 ± 0.9 | 3.8 ± 0.7 | 4.1 ± 0.8 | 2.9 ± 0.5 |
| Stimulated + Vehicle | 0 | 78.9 ± 5.5 | 85.2 ± 6.1 | 75.4 ± 5.1 | 82.1 ± 5.8 |
| Stimulated + this compound | 10 | 55.4 ± 4.8 | 62.7 ± 5.3 | 52.8 ± 4.5 | 59.9 ± 5.0 |
| Stimulated + this compound | 50 | 32.1 ± 3.9 | 40.3 ± 4.1 | 29.7 ± 3.6 | 38.5 ± 3.9 |
| Stimulated + this compound | 100 | 15.8 ± 2.5 | 22.6 ± 3.0 | 14.2 ± 2.3 | 20.1 ± 2.8 |
Experimental Protocols
Protocol 1: T-cell Proliferation Analysis using CFSE Staining
This protocol details the method for assessing T-cell proliferation by measuring the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye upon cell division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry tubes
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate T-cells from human PBMCs using a negative selection method like RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
CFSE Staining:
-
Wash isolated T-cells twice with PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add various concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO).
-
Stimulate T-cells with PHA (5 µg/mL) or anti-CD3/CD28 beads. Include an unstimulated control.
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Staining and Acquisition:
-
Harvest the cells and wash with PBS.
-
Stain with fluorochrome-conjugated antibodies against CD3, CD4, and CD8 for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer (PBS with 1% FBS).
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Further gate on CD3+ T-cells, and then on CD4+ and CD8+ subpopulations.
-
Analyze the CFSE fluorescence intensity of the gated populations. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Protocol 2: T-cell Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in T-cells by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using PI.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate isolated T-cells at 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., Camptothecin).
-
-
Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Protocol 3: T-cell Activation Analysis
This protocol outlines the assessment of T-cell activation by measuring the expression of surface markers CD25 and CD69.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies or beads
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate isolated T-cells at 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-treat cells with various concentrations of this compound and a vehicle control for 1 hour.
-
Stimulate T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies or anti-CD3/CD28 beads. Include an unstimulated control.
-
Incubate for 24-48 hours.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, -CD4, -CD8, -CD25, -CD69) for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD4+ and CD8+ T-cell populations.
-
Determine the percentage of cells expressing CD25 and CD69 within each T-cell subset.
-
Mandatory Visualizations
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of T-cells.
References
- 1. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. longdom.org [longdom.org]
- 5. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak3-IN-11 in Interrogating IL-2 and IL-15 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jak3-IN-11 is a potent and irreversible inhibitor of Janus kinase 3 (Jak3), a critical enzyme in the signaling pathways of several cytokines, including Interleukin-2 (IL-2) and Interleukin-15 (IL-15). These cytokines play pivotal roles in the development, proliferation, and activation of various immune cells such as T cells and Natural Killer (NK) cells. The shared use of the common gamma chain (γc) receptor subunit by IL-2 and IL-15 results in the activation of Jak3 upon ligand binding, making it a key downstream signaling molecule. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the roles of Jak3 in IL-2 and IL-15 signaling pathways.
Data Presentation
The inhibitory activity of this compound against Jak family kinases and its effect on T-cell proliferation are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | 1.7 | - |
| Jak1 | 1320 | >776-fold |
| Jak2 | 1000 | >588-fold |
| Tyk2 | Not specified | Not specified |
Table 2: Cellular Activity of this compound on T-Cell Proliferation
| Stimulation Condition | IC50 (µM) |
| anti-CD3/CD28 | 0.83 |
| IL-2 | 0.77 |
Signaling Pathways
The following diagrams illustrate the canonical IL-2 and IL-15 signaling pathways and the point of inhibition by this compound.
Caption: IL-2 Signaling Pathway and this compound Inhibition.
Caption: IL-15 Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on IL-2 and IL-15 signaling.
Inhibition of IL-2 and IL-15-induced STAT5 Phosphorylation in T-Cells
This protocol describes how to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in primary T-cells using Western blotting.
Materials:
-
Primary human or mouse T-cells
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human or mouse IL-2 and IL-15
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Caption: Western Blot Workflow for pSTAT5 Detection.
Procedure:
-
Cell Culture and Starvation: Culture primary T-cells in complete RPMI-1640 medium. Prior to the experiment, wash the cells and resuspend them in serum-free RPMI-1640 for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 1 hour at 37°C.[1]
-
Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-2 (e.g., 100 IU/mL) or IL-15 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.[2] An unstimulated control should also be included.
-
Cell Lysis: Immediately after stimulation, place the cells on ice and wash once with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C. A loading control like β-actin should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.
T-Cell Proliferation Assay
This protocol details the measurement of T-cell proliferation in response to anti-CD3/CD28 or IL-2 stimulation in the presence of this compound. Proliferation can be assessed using various methods, such as [³H]-thymidine incorporation or CFSE dilution assays.
Materials:
-
Primary human or mouse T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for plate coating or soluble)
-
Recombinant human or mouse IL-2
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
-
[³H]-thymidine or CFSE staining solution
-
Scintillation counter or flow cytometer
Caption: T-Cell Proliferation Assay Workflow.
Procedure:
-
Plate Preparation (for anti-CD3/CD28 stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with PBS before adding cells.
-
Cell Plating and Treatment:
-
Resuspend T-cells in complete RPMI-1640 medium at a density of 1-2 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Add various concentrations of this compound or DMSO to the wells.
-
For anti-CD3/CD28 stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the appropriate wells.
-
For IL-2 stimulation: Add IL-2 (e.g., 50 IU/mL) to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Measurement of Proliferation ([³H]-thymidine incorporation):
-
18 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Jak3 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the direct inhibitory activity of this compound on purified Jak3 enzyme.
Materials:
-
Recombinant active Jak3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase buffer, substrate, and various concentrations of this compound or DMSO.
-
Enzyme Addition: Add the purified Jak3 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for Jak3 if known.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
References
Jak3-IN-11: A Potent and Selective Covalent Inhibitor for Kinase Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a range of cytokines crucial for the development, differentiation, and function of lymphocytes.[1][2][3] Unlike other JAK family members which are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells.[2][4][5] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[2][4][6] Jak3-IN-11 is a potent, selective, and irreversible inhibitor of JAK3 that covalently targets a specific cysteine residue within the ATP-binding site, offering a powerful tool for investigating JAK3 biology and for the development of novel therapeutics.[7][8]
Biochemical and Cellular Activity of this compound
This compound demonstrates high potency and selectivity for JAK3 over other JAK family kinases. Its irreversible binding to the Cys909 residue in the ATP-binding pocket of JAK3 leads to sustained inhibition of kinase activity.[3][7]
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 1.7 | - |
| JAK1 | 1320 | >776-fold |
| JAK2 | 1000 | >588-fold |
Data summarized from MedChemExpress.[7]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulation | IC50 (µM) |
| T-Cell Proliferation | Mouse T-Cells | anti-CD3/CD28 | 0.83 |
| T-Cell Proliferation | Mouse T-Cells | IL-2 | 0.77 |
Data summarized from MedChemExpress.[7]
Signaling Pathway and Mechanism of Action
The JAK/STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs.[1][9] In the case of γc-family cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), this involves the activation of JAK1 and JAK3.[2][10] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[9][11] this compound, by irreversibly binding to JAK3, effectively blocks this signaling cascade at an early and critical step.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the IC50 value of this compound against purified JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme (BPS Bioscience, Cat. No. 40452)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[6]
-
Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich)
-
ATP
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in Assay Buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution (or DMSO for control).[6]
-
Add 2 µl of JAK3 enzyme solution (e.g., 1.5 ng per well) to each well.[6]
-
Add 2 µl of a substrate/ATP mixture (final concentration of e.g., 10 µM ATP and 0.2 µg/µL Poly(Glu, Tyr)).[12]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: T-Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of primary mouse T-cells.
Materials:
-
Primary mouse T-cells (isolated from spleen or lymph nodes)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3ε antibody (clone 145-2C11)[13]
-
Anti-CD28 antibody (clone 37.51)
-
Recombinant mouse IL-2
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CFSE)
-
96-well flat-bottom plates
Procedure:
-
Isolate primary T-cells from mouse spleens or lymph nodes.
-
For anti-CD3/CD28 stimulation, coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS before adding cells.[13]
-
Prepare serial dilutions of this compound in culture medium.
-
Plate the T-cells at a density of 1-2 x 10⁵ cells/well.
-
Add the this compound dilutions to the appropriate wells.
-
For anti-CD3/CD28 stimulation, add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.
-
For IL-2 stimulation, add recombinant mouse IL-2 (e.g., 10 ng/mL) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
Assess cell proliferation using a suitable method (e.g., add CellTiter-Glo® reagent and measure luminescence).
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Protocol 3: Western Blot for Phospho-STAT5
This protocol is to assess the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in T-cells.
Materials:
-
Primary T-cells or a T-cell line (e.g., CTLL-2)
-
RPMI-1640 medium
-
Recombinant mouse or human IL-2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Culture T-cells and starve them of cytokines for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.[7]
-
Stimulate the cells with IL-2 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-STAT5 and anti-β-actin antibodies for loading controls.
In Vivo Application
Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) Mouse Model
This compound has been shown to be orally active and effective in a mouse model of DTH, a T-cell mediated inflammatory response.[7]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing (mg/kg, p.o.) | Administration Schedule | Outcome |
| Oxazolone-induced DTH in Balb/c mice | 3, 10, 30 | 6 days, prior to and during challenge | Dose-dependent inhibition of DTH response |
Data summarized from MedChemExpress.[7]
Protocol 4: Oxazolone-Induced DTH Model
Materials:
-
Balb/c mice
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone/Olive oil (4:1) vehicle
-
This compound formulated for oral gavage
-
Micrometer calipers
Procedure:
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply 150 µL of 5% oxazolone in vehicle to the shaved abdomen.[1]
-
Treatment: Administer this compound or vehicle by oral gavage daily for 6 days, starting before the challenge phase.[7]
-
Challenge (Day 7): Measure the baseline thickness of both ears. Apply 20 µL of 3% oxazolone to the inner and outer surfaces of the right ear. Apply vehicle to the left ear as a control.[1]
-
Measurement (Day 8): 24 hours after the challenge, measure the thickness of both ears. The ear swelling is calculated as the difference in thickness between the right and left ear.[1]
-
Analyze the data to determine the effect of this compound on the DTH response.
Conclusion
This compound is a valuable research tool for the study of JAK3-mediated signaling pathways and their role in immune function. Its high potency, selectivity, and irreversible mechanism of action make it an excellent probe for target validation and a promising starting point for the development of novel therapies for autoimmune and inflammatory diseases. The protocols provided herein offer a framework for the comprehensive evaluation of this compound and other potential JAK3 inhibitors.
References
- 1. inotiv.com [inotiv.com]
- 2. biokin.com [biokin.com]
- 3. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle progression following naïve T cell activation is independent of Jak3/γc cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ime.fraunhofer.de [ime.fraunhofer.de]
- 11. Delayed Type Hypersensitivity (DTH) Studies | Comparative Biosciences, inc [compbio.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Navigating Jak3-IN-11: A Technical Guide for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective in vitro use of Jak3-IN-11, a potent and selective Janus kinase 3 (JAK3) inhibitor. This guide offers detailed information on solubility, preparation of solutions, and troubleshooting common experimental hurdles, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases.[1][2] JAKs are crucial for cytokine signaling. Following cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By irreversibly binding to JAK3, this compound blocks this signaling cascade, thereby inhibiting the biological effects of cytokines that rely on the JAK3 pathway.[1][3]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 401.46 g/mol .[1][2]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[4] For other solvents, it is advisable to perform small-scale solubility tests before preparing a large stock solution. Generally, organic solvents like ethanol may have some limited solubility, while aqueous solutions are likely to be poorly soluble.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.015 mg of this compound in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are typical working concentrations for in vitro experiments?
A5: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, published studies have shown effective concentrations in the nanomolar to low micromolar range. For instance, the IC50 for JAK3 inhibition is 1.7 nM.[1] In cell-based assays, concentrations ranging from 0.01 µM to 10 µM have been used to observe dose-dependent inhibition of STAT5 phosphorylation and T-cell proliferation.[1][3]
Troubleshooting Guide
Issue 1: My this compound has precipitated out of solution.
-
Possible Cause: The solubility limit of the compound has been exceeded in the final assay medium. DMSO is a strong organic solvent, and its dilution into an aqueous buffer can cause less soluble compounds to precipitate.
-
Solution:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.
-
Prepare an intermediate dilution: Before adding to the final assay medium, perform a serial dilution of your high-concentration DMSO stock in a solvent that is miscible with both DMSO and your aqueous medium (e.g., ethanol or a small volume of cell culture medium).
-
Warm the solution gently: Briefly warming the solution to 37°C may help redissolve the compound. However, be cautious about the thermal stability of the compound.
-
Issue 2: I am not observing the expected inhibitory effect.
-
Possible Cause 1: The compound has degraded.
-
Solution 1: Ensure proper storage of the stock solution at -20°C or -80°C in tightly sealed vials to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Possible Cause 2: The concentration used is too low.
-
Solution 2: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Possible Cause 3: The cells are not responsive to JAK3 inhibition.
-
Solution 3: Confirm that your cellular model expresses JAK3 and that the signaling pathway you are investigating is dependent on JAK3 activity.
Issue 3: I am observing cellular toxicity.
-
Possible Cause: The concentration of this compound or the solvent (DMSO) is too high.
-
Solution:
-
Titrate the compound: Determine the maximum non-toxic concentration of this compound for your cells using a cell viability assay (e.g., MTT or trypan blue exclusion).
-
Include a vehicle control: Always include a control group treated with the same concentration of DMSO as your experimental groups to assess the effect of the solvent on cell viability and function.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 401.46 g/mol | [1][2] |
| IC50 (JAK3) | 1.7 nM | [1] |
| IC50 (T-cell Proliferation) | 0.77 µM (IL-2 stimulation), 0.83 µM (anti-CD3/CD28 stimulation) | [1] |
| Solubility in DMSO | ≥ 70 mg/mL (174.3 mM) | [4] |
Experimental Protocols & Visualizations
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is inhibited by this compound. Cytokine binding to its receptor leads to the activation of JAKs, which in turn phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Assay Preparation
The following workflow outlines the key steps for preparing this compound for a typical in vitro cell-based assay.
Caption: A typical workflow for preparing this compound for in vitro experiments.
References
Jak3-IN-11 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Jak3-IN-11. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for JAK3 over other JAK family kinases?
A1: this compound demonstrates high selectivity for Janus kinase 3 (JAK3) over other members of the JAK family. In biochemical assays, this compound shows a potent inhibitory concentration (IC50) for JAK3, while exhibiting significantly higher IC50 values for JAK1 and JAK2, indicating lower potency against these kinases.[1] This selectivity is attributed to its covalent binding to a unique cysteine residue (Cys909) in the ATP-binding pocket of JAK3, a residue not conserved in other JAK family members.
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to effectively inhibit signaling pathways dependent on JAK3. Key cellular effects include:
-
Inhibition of T-cell proliferation: this compound strongly suppresses the proliferation of T-cells stimulated by anti-CD3/CD28 or IL-2.[1]
-
Abrogation of STAT5 phosphorylation: It blocks the IL-2 or IL-15 induced phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in a dose-dependent manner.[1]
-
Immunosuppressive activity: Due to its impact on T-cell function, this compound exhibits significant immunosuppressive properties.[1]
Q3: Has a comprehensive kinome scan been performed to identify all potential off-target kinases for this compound?
A3: While detailed kinome scan data for this compound is not publicly available, studies on similar selective JAK3 inhibitors suggest that off-target effects on other kinase families are possible, though often at much higher concentrations than those required for JAK3 inhibition. Researchers should be aware of the potential for off-target interactions and consider performing their own kinase profiling assays if unexpected cellular phenotypes are observed.
Q4: What are the potential reasons for observing unexpected or off-target effects in my cellular assays with this compound?
A4: Observing unexpected effects could be due to several factors:
-
High concentrations: Using concentrations of this compound that are significantly higher than its IC50 for JAK3 may lead to inhibition of less sensitive, off-target kinases.
-
Cell type-specific context: The expression and importance of various kinases can differ between cell types, potentially revealing off-target effects that are not apparent in other models.
-
Compensation mechanisms: Inhibition of JAK3 might lead to the activation of compensatory signaling pathways that produce unforeseen phenotypes.
-
Compound purity: Impurities in the this compound sample could have their own biological activities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or reduced viability at concentrations expected to be specific for JAK3. | Off-target kinase inhibition affecting cell survival pathways. | 1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Use the lowest effective concentration of this compound. 3. Test the effect of a structurally different JAK3 inhibitor to see if the phenotype is reproducible. 4. If available, use a kinome-wide inhibitor profiling service to identify potential off-targets. |
| Phenotype is inconsistent with known JAK3 signaling. | 1. Activation of a compensatory signaling pathway. 2. Off-target effect on a kinase in a different pathway. | 1. Perform a western blot analysis to probe the activation state of key proteins in related signaling pathways (e.g., MAPK/ERK, PI3K/Akt). 2. Use pathway-specific inhibitors to dissect the observed phenotype. |
| Variability in experimental results between batches of this compound. | Inconsistent purity or activity of the compound. | 1. Source this compound from a reputable supplier and request a certificate of analysis. 2. Aliquot and store the compound as recommended to avoid degradation. 3. Perform a quality control check (e.g., in vitro kinase assay) on new batches. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK3 |
| JAK3 | 1.7 | 1 |
| JAK1 | 1320 | >776 |
| JAK2 | 1000 | >588 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulation | IC50 (µM) |
| T-cell Proliferation | Mouse T-cells | anti-CD3/CD28 | 0.83 |
| T-cell Proliferation | Mouse T-cells | IL-2 | 0.77 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
1. Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed mouse T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.01 to 10 µM) to the wells. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with either anti-CD3/anti-CD28 antibodies or IL-2.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
2. Western Blot Analysis for STAT5 Phosphorylation (General Protocol)
-
Cell Culture and Starvation: Culture appropriate cells (e.g., mouse T-cells) and starve them of serum for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with IL-2 or IL-15 for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT5 (pSTAT5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
Jak3-IN-11 stability and storage conditions
This technical support center provides guidance on the stability and storage of Jak3-IN-11, along with troubleshooting advice for common experimental issues. Please note that specific stability data for this compound is not publicly available. The information provided is based on general best practices for handling covalent small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A: Solid this compound should be stored in a tightly sealed container at -20°C for long-term stability, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable.
Q2: What is the recommended solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound and similar small molecule inhibitors for in vitro studies. Ensure you are using anhydrous, high-purity DMSO to minimize degradation.
Q3: How should I store this compound in solution?
A: For long-term storage, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes and stored at -80°C. This minimizes the number of freeze-thaw cycles the compound is subjected to.[1] For short-term storage (a few days), solutions can be kept at -20°C.
Q4: How many freeze-thaw cycles can a this compound solution in DMSO tolerate?
A: While some small molecules are relatively stable to a few freeze-thaw cycles, it is best practice to minimize them.[1][2] Each cycle can introduce moisture, which may degrade the compound over time.[2] For critical experiments, it is recommended to use a fresh aliquot or one that has undergone no more than 1-2 freeze-thaw cycles.
Q5: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded or if it is not fully dissolved initially. Gently warm the solution to 37°C for a few minutes and vortex to try and redissolve the precipitate. If precipitation persists, it may be necessary to prepare a fresh stock solution.
Q6: What is the stability of this compound in aqueous media?
A: The stability of small molecule inhibitors can be significantly lower in aqueous solutions compared to DMSO. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution immediately before use. Do not store this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of DMSO. | |
| Loss of inhibitor activity | Compound degradation in aqueous buffer. | Prepare working dilutions in aqueous buffer immediately before each experiment. Include a positive control with a freshly prepared solution. |
| Multiple freeze-thaw cycles of the stock solution. | Discard stock solutions that have undergone numerous freeze-thaw cycles. Use a new, single-use aliquot. | |
| Precipitation in cell culture media | The final DMSO concentration is too high, or the inhibitor's solubility in the aqueous media is low. | Ensure the final DMSO concentration in your assay is typically below 0.5%, and ideally below 0.1%, to maintain cell health and compound solubility. Perform serial dilutions in DMSO before the final dilution into the aqueous medium. |
| No observable effect of the inhibitor | Incorrect concentration due to precipitation or degradation. | Visually inspect the solution for any precipitate. Run a positive control experiment with a known sensitive cell line or assay to confirm the inhibitor's activity.[3] |
| The inhibitor is not suitable for the specific experimental conditions (e.g., high serum concentration). | Review the literature for the experimental conditions under which this compound has been shown to be effective. Serum proteins can sometimes bind to small molecules and reduce their effective concentration. |
Quantitative Data
The following tables provide generalized stability data for small molecule inhibitors based on published studies. Note: This is not specific data for this compound and should be used as a general guideline.
Table 1: General Stability of Small Molecules in DMSO
| Storage Temperature | Duration | Expected Purity |
| Room Temperature | 1 month | >90% |
| 4°C | 6 months | >95% |
| -20°C | 1 year | >98% |
| -80°C | >2 years | >99% |
Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO
| Number of Cycles | Average Compound Degradation |
| 1-5 | <1% |
| 5-10 | 1-3% |
| >10 | 3-10% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound under various conditions.
1. Materials:
-
This compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade water and acetonitrile
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will be your primary stock solution.
3. Stability Study Design:
-
Time Zero Sample: Immediately after preparation, dilute a small aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM). This will serve as your reference (T=0) sample.
-
Storage Conditions: Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Points: At designated time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Freeze-Thaw Study: Subject a separate set of aliquots to repeated freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). After the designated number of cycles, prepare the sample for HPLC analysis.
4. HPLC Analysis:
-
Method Development: Develop a suitable HPLC method to obtain a sharp, well-resolved peak for this compound. A gradient method using a C18 column with a mobile phase of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Collection: Record the peak area of the this compound peak at each time point and for each condition.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Simplified JAK3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of a small molecule inhibitor.
References
Technical Support Center: Jak3-IN-11 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jak3-IN-11 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, irreversible, and highly selective inhibitor of Janus kinase 3 (JAK3).[1][2] It forms a covalent bond with a specific cysteine residue (Cys909) in the ATP-binding pocket of JAK3, leading to its inactivation.[3] This high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2) makes it a valuable tool for studying JAK3-specific functions in vivo.[1][2]
Q2: What are the potential in vivo applications of this compound?
A2: Given its role in lymphocyte development and function, this compound is primarily investigated for its potential in treating autoimmune diseases and T-cell malignancies.[4][5][6] It has shown efficacy in a mouse model of delayed-type hypersensitivity (DTH), suggesting its utility in studying inflammatory and autoimmune conditions.[7]
Q3: How does this compound compare to other JAK inhibitors like tofacitinib?
A3: While tofacitinib is also a potent JAK inhibitor, it exhibits a broader selectivity profile, inhibiting JAK1 and JAK2 in addition to JAK3.[8] This lack of selectivity can lead to off-target effects.[3][4] this compound offers significantly higher selectivity for JAK3, making it a more precise tool for dissecting the specific roles of this kinase in vivo.[1][2] However, direct in vivo comparative studies with tofacitinib are limited.
Q4: What is the recommended storage and handling for this compound?
A4: As a powder, this compound should be stored at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent such as DMSO for stock solutions, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Inconsistent Results in In Vivo Experiments
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | - Formulation: this compound is a pyrimidine derivative and may have low aqueous solubility. Ensure proper formulation to enhance absorption. Consider using vehicles containing agents like PEG, Tween 80, or methylcellulose. For poorly soluble kinase inhibitors, lipid-based formulations or the creation of lipophilic salts can improve oral absorption.[9] - Route of Administration: If oral gavage yields inconsistent results, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and ensure more consistent systemic exposure. |
| Inadequate Dosing | - Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease phenotype. Doses ranging from 3 to 30 mg/kg have been used in mice.[7] - Pharmacokinetics: The half-life of the compound in your animal model will dictate the required dosing frequency. If the compound is cleared rapidly, more frequent dosing may be necessary to maintain therapeutic concentrations. |
| Compound Instability | - Fresh Preparation: Prepare dosing solutions fresh before each use. If solutions need to be stored, conduct stability tests to determine the appropriate storage conditions and duration.[10][11] - Vehicle Compatibility: Ensure that the chosen vehicle does not degrade the compound. Perform a pilot stability study of this compound in the selected vehicle. |
| Irreversible Inhibition Dynamics | - Target Occupancy: As a covalent inhibitor, the pharmacodynamic effect of this compound may be more prolonged than its pharmacokinetic profile suggests.[12] Measure target engagement (e.g., phosphorylation of downstream STAT5) in tissues of interest to confirm that the dosing regimen is sufficient to inhibit JAK3 signaling. |
Problem 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | - Dose Reduction: High concentrations of the inhibitor may lead to off-target kinase inhibition. Reduce the dose to the lowest effective concentration.[13] - Selectivity Profiling: While this compound is highly selective, it's crucial to be aware of any potential off-targets. If unexpected phenotypes are observed, consider if they could be linked to the inhibition of other kinases. |
| Vehicle Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-induced toxicity and compound-specific effects. - Alternative Vehicles: If the vehicle is suspected to cause toxicity, explore alternative, well-tolerated vehicles. |
| Immune Suppression | - Mechanism-Based Toxicity: As a JAK3 inhibitor, this compound is expected to have immunosuppressive effects.[14] Monitor for signs of infection and consider prophylactic antibiotic treatment if necessary, depending on the duration of the study. |
| General Toxicity Signs | - Clinical Monitoring: Closely monitor animals for signs of toxicity, such as weight loss, ruffled fur, lethargy, or changes in behavior.[15] If signs of toxicity are observed, reduce the dose or adjust the dosing schedule. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Selectivity vs. JAK3 |
| JAK3 | 1.7 | - |
| JAK1 | 1320 | >776-fold |
| JAK2 | 1000 | >588-fold |
| TYK2 | >10000 | >5882-fold |
Table 2: Preliminary Pharmacokinetic Parameters of this compound in Male ICR Mice
| Parameter | Intravenous (10 mg/kg) | Oral Gavage (30 mg/kg) |
| Tₘₐₓ (h) | 0.083 | 0.25 |
| Cₘₐₓ (ng/mL) | 1003 | 318 |
| AUC₀-t (ng·h/mL) | 486 | 367 |
| AUC₀-∞ (ng·h/mL) | 496 | 388 |
| t₁/₂ (h) | 0.65 | 1.13 |
| Oral Bioavailability (F%) | - | 25.8% |
Source: MedChemExpress, citing the original research publication.[7]
Experimental Protocols
Representative Protocol: Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) in Mice
This protocol is based on the reported in vivo use of this compound and general procedures for this model.[2][16][17]
1. Materials:
- This compound
- Vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)
- Oxazolone
- Acetone
- Olive oil
- 8-week-old male BALB/c mice
- Calipers for ear thickness measurement
2. Formulation of this compound for Oral Gavage:
- Prepare a homogenous suspension of this compound in the chosen vehicle.
- For a 10 mg/kg dose in a 20 g mouse (0.2 mg dose), if the dosing volume is 100 µL (10 mL/kg), the concentration of the suspension should be 2 mg/mL.
- Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
3. Experimental Workflow:
4. Endpoint Analysis:
- The primary endpoint is the change in ear thickness 24 hours after the oxazolone challenge.
- Ears can also be collected for histology to assess immune cell infiltration or for qPCR to measure inflammatory cytokine expression.
Signaling Pathways and Mechanisms
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. It plays a key role in immunity, inflammation, and hematopoiesis.
Mechanism of Covalent Inhibition by this compound
This compound's high selectivity is achieved by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is not conserved in other JAK family members.
References
- 1. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ime.fraunhofer.de [ime.fraunhofer.de]
- 3. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 4. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent patents in the discovery of small molecule inhibitors of JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibitors of JAK2 and JAK3: an update on the patent literature 2010 - 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. inotiv.com [inotiv.com]
- 17. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
Interpreting unexpected results with Jak3-IN-11
Welcome to the technical support center for Jak3-IN-11, a potent, selective, and irreversible inhibitor of Janus Kinase 3 (JAK3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to assist in the interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-cytotoxic, and irreversible inhibitor of JAK3.[1][2] It covalently binds to a cysteine residue (Cys909) in the ATP-binding pocket of JAK3, leading to its irreversible inhibition.[3] This high degree of selectivity is attributed to the unique presence of this cysteine residue in JAK3 compared to other JAK family members.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits excellent selectivity for JAK3 over other JAK isoforms.[1][2] Due to its covalent binding mechanism, it is important to be aware of potential off-target effects on other kinases that also possess a cysteine residue in a structurally analogous position. These may include kinases from the TEC family (e.g., BTK, ITK, TEC) and EGFR family (e.g., EGFR, Her2, Her4).[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For use in cell culture, prepare a stock solution in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Unexpected Results
Unexpected results can arise from various factors, from experimental setup to the inherent biological complexity of the system under study. This guide provides a structured approach to troubleshooting common issues encountered when using this compound.
Issue 1: Weaker than expected inhibition of JAK3 signaling (e.g., STAT5 phosphorylation).
| Possible Cause | Recommended Action |
| Inhibitor Degradation | Ensure proper storage of this compound. Prepare fresh stock solutions in DMSO. |
| Insufficient Inhibitor Concentration or Incubation Time | Optimize the concentration and incubation time. For complete and irreversible inhibition, a longer pre-incubation time may be necessary.[4] |
| High Cell Density | High cell numbers can lead to increased target concentration, requiring higher inhibitor concentrations for effective inhibition. |
| Presence of High Protein Concentrations in Media | This compound may bind to proteins in the serum, reducing its effective concentration. Consider reducing serum concentration during the inhibitor treatment period if compatible with your cell line. |
| Cell Line Insensitivity | Confirm that your cell line expresses functional JAK3 and that the pathway is active under your experimental conditions. Some cell lines may have mutations that confer resistance.[5] |
Issue 2: Observed cytotoxicity at expected efficacious concentrations.
| Possible Cause | Recommended Action |
| Off-target Effects | Although highly selective, off-target inhibition of other kinases at higher concentrations could lead to toxicity.[6][7] Perform a dose-response curve to determine the therapeutic window. Consider profiling the inhibitor against a panel of kinases to identify potential off-targets. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of the JAK/STAT pathway or potential off-targets. |
| Irreversible Inhibition | The irreversible nature of this compound means that even transient high concentrations can lead to prolonged pathway inhibition and subsequent toxicity. Use precise and minimal effective concentrations. |
Issue 3: Discrepancy between biochemical and cellular assay results.
| Possible Cause | Recommended Action |
| Cell Permeability | The inhibitor may have poor cell permeability. While this compound is orally active, its permeability can vary between cell lines. |
| Cellular Efflux Pumps | The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. |
| High Intracellular ATP Concentration | In cellular environments, high concentrations of ATP can compete with ATP-competitive inhibitors, potentially requiring higher inhibitor concentrations for efficacy.[4] |
| Irreversible Binding Kinetics | The covalent bond formation is time-dependent. Short incubation times in cellular assays may not be sufficient for complete inhibition, whereas biochemical assays with purified components may show higher potency. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| JAK3 | 1.7 nM |
| JAK1 | 1.32 µM |
| JAK2 | 1 µM |
IC50 values represent the concentration of the inhibitor required for 50% inhibition of the kinase activity in biochemical assays.[2]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulation | IC50 |
| T-cell Proliferation | Mouse T-cells | anti-CD3/CD28 | 0.83 µM |
| T-cell Proliferation | Mouse T-cells | IL-2 | 0.77 µM |
IC50 values in cellular assays reflect the compound's potency in a more complex biological system.[1][2]
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 Inhibition
-
Cell Seeding: Seed cells (e.g., human T-cells) in a 6-well plate at a density of 1-2 x 10^6 cells/mL and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.[1][2]
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK3, such as IL-2 (10 ng/mL) or IL-15 (10 ng/mL), for 15-30 minutes.[1][2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Protocol 2: T-Cell Proliferation Assay
-
Cell Preparation: Isolate primary T-cells from peripheral blood or use a T-cell line (e.g., Jurkat).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or a cytokine like IL-2.[1][2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1][2]
-
Proliferation Measurement:
-
Add a proliferation reagent such as BrdU, [3H]-thymidine, or a resazurin-based reagent (e.g., alamarBlue) to each well.
-
Incubate for an additional 4-24 hours, depending on the reagent used.
-
Measure the signal (absorbance, radioactivity, or fluorescence) according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Mandatory Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.cancerworld.net [archive.cancerworld.net]
- 7. google.com [google.com]
Technical Support Center: Minimizing Toxicity of Jak3-IN-11 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Jak3-IN-11 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity important for its toxicity profile?
This compound is a potent, irreversible, and orally active inhibitor of Janus kinase 3 (Jak3) with an IC50 of 1.7 nM. It demonstrates excellent selectivity for Jak3 over other Jak family members, with IC50 values of 1.32 µM for Jak1 and 1 µM for Jak2. This high selectivity is crucial as it is expected to minimize off-target toxicities. For instance, inhibition of Jak2 is associated with hematological side effects such as anemia and neutropenia. By selectively targeting Jak3, which is primarily expressed in hematopoietic cells and crucial for lymphocyte function, this compound is designed to have a more favorable safety profile compared to pan-Jak inhibitors.[1]
Q2: What are the known in vivo dose ranges for this compound in mice?
In a delayed-type hypersensitivity (DTH) mouse model, this compound was administered orally at doses of 3, 10, and 30 mg/kg. These studies showed a dose-dependent inhibition of the DTH response, indicating in vivo efficacy within this range.
Q3: What are the potential, or expected, toxicities associated with a selective Jak3 inhibitor like this compound?
While specific public data on this compound's toxicity is limited, based on the function of Jak3 and data from other selective Jak3 inhibitors, potential toxicities may include:
-
Immunosuppression: As Jak3 is critical for the function of T-cells, B-cells, and NK cells, its inhibition can lead to a suppressed immune response. This may manifest as an increased susceptibility to infections.
-
Gastrointestinal (GI) Issues: Mild to moderate GI effects such as diarrhea or weight loss can be observed with orally administered kinase inhibitors.
-
Off-Target Kinase Inhibition: Although highly selective, at higher doses, there is a potential for off-target inhibition of other kinases, which could lead to unforeseen toxicities. Cardiovascular toxicities have been observed with some kinase inhibitors.[2]
Q4: How can I formulate this compound for oral administration in animal studies, considering its poor water solubility?
Like many kinase inhibitors, this compound is likely poorly soluble in water.[3][4] A common and effective approach for preclinical oral formulation is to use a suspension. A typical vehicle for suspension is 0.5% (w/v) methylcellulose in sterile water. To improve solubility and absorption, a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be included.
Troubleshooting Guides
This section provides practical guidance for identifying and mitigating potential toxicities during your in vivo experiments with this compound.
Troubleshooting Guide 1: Unexpected Animal Mortality or Severe Morbidity
| Observed Issue | Potential Cause | Recommended Action |
| Acute mortality (within hours of dosing) | 1. Formulation/Dosing Error: Incorrect calculation of dose, improper suspension leading to a high localized concentration, or accidental tracheal administration during oral gavage. | - Immediately review your dosing calculations and formulation protocol.- Ensure the suspension is homogenous before each administration.- Review and refine your oral gavage technique.[5][6][7][8][9] |
| 2. Acute, On-Target Toxicity: At high doses, rapid and severe immunosuppression or other on-target effects could be life-threatening. | - Perform a dose-range-finding study with smaller dose escalations to establish the maximum tolerated dose (MTD).- Consider a different dosing schedule (e.g., less frequent administration). | |
| 3. Off-Target Toxicity: Inhibition of critical off-target kinases. | - If possible, perform a kinase panel screening to identify potential off-targets of this compound.- Correlate any observed clinical signs with known toxicities of inhibiting identified off-target kinases. | |
| Delayed mortality or severe morbidity | 1. Cumulative Toxicity: The compound may accumulate in tissues leading to organ damage over time. | - Conduct a multi-dose study and include interim necropsies to assess organ toxicity.- Monitor plasma and tissue levels of this compound to assess for accumulation. |
| 2. Immunosuppression-Related Infection: Compromised immune system leading to opportunistic infections. | - House animals in a specific-pathogen-free (SPF) environment.- Monitor for signs of infection (e.g., lethargy, ruffled fur, hunched posture).- At necropsy, collect tissues for microbiological analysis if infection is suspected. |
Troubleshooting Guide 2: Managing Common Clinical Signs of Toxicity
| Clinical Sign | Potential Cause | Monitoring & Mitigation Strategies |
| Body Weight Loss (>15-20%) | 1. Reduced Food/Water Intake: Due to general malaise, GI discomfort, or neurological effects. | - Monitor body weight daily.- Provide palatable, high-energy supplemental food.- Ensure easy access to water. |
| 2. Gastrointestinal Toxicity: Diarrhea, malabsorption. | - Observe feces for changes in consistency.- At necropsy, perform a thorough gross and histopathological examination of the GI tract. | |
| Lethargy, Hunched Posture, Ruffled Fur | 1. General Morbidity/Malaise: Common sign of toxicity or illness. | - Implement a clinical scoring system to objectively assess animal well-being.- Consider humane endpoints if scores exceed a predetermined threshold. |
| 2. Immunosuppression/Infection: | - Monitor for other signs of infection.- Consider prophylactic antibiotic treatment if infections are a consistent issue and are not a confounding factor for the study. | |
| Skin Lesions or Dermatitis | 1. Off-Target Effects: Some kinase inhibitors can cause dermatological toxicities. | - Perform regular, detailed clinical observations of the skin and fur.- At necropsy, collect skin samples for histopathological analysis. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data from a 14-day repeat-dose oral toxicity study of this compound in mice. This data is for illustrative purposes to guide researchers on what to expect and how to interpret their own findings.
Table 1: Hypothetical Body Weight Changes in Mice Treated with this compound
| Group | Dose (mg/kg/day) | Mean Body Weight Change (%) - Day 7 | Mean Body Weight Change (%) - Day 14 |
| Vehicle Control | 0 | +5.2 | +8.5 |
| Low Dose | 10 | +3.1 | +6.2 |
| Mid Dose | 30 | -2.5 | +1.8 |
| High Dose | 100 | -12.8 | -18.5 |
*Statistically significant difference from vehicle control (p < 0.05)
Table 2: Hypothetical Hematology Parameters in Mice after 14 Days of Treatment with this compound
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.5 | 6.1 ± 1.1 | 4.2 ± 0.9 |
| Lymphocytes (x10⁹/L) | 6.8 ± 1.0 | 6.1 ± 1.2 | 4.5 ± 0.9 | 2.8 ± 0.7 |
| Neutrophils (x10⁹/L) | 1.2 ± 0.3 | 1.3 ± 0.4 | 1.1 ± 0.3 | 1.0 ± 0.2 |
| Red Blood Cells (x10¹²/L) | 9.8 ± 0.5 | 9.6 ± 0.6 | 9.7 ± 0.4 | 9.5 ± 0.7 |
| Hemoglobin (g/dL) | 14.2 ± 0.8 | 14.0 ± 0.9 | 14.1 ± 0.7 | 13.8 ± 1.0 |
*Statistically significant difference from vehicle control (p < 0.05)
Table 3: Hypothetical Clinical Chemistry Parameters in Mice after 14 Days of Treatment with this compound
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 10 | 45 ± 12 | 65 ± 18 |
| Aspartate Aminotransferase (AST) (U/L) | 55 ± 12 | 58 ± 15 | 68 ± 18 | 95 ± 25 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 22 ± 4 | 24 ± 5 | 23 ± 6 | 25 ± 7 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.4 ± 0.1 |
*Statistically significant difference from vehicle control (p < 0.05)
Experimental Protocols
Protocol 1: 14-Day Repeat-Dose Oral Toxicity Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (0.5% methylcellulose in sterile water with 0.2% Tween 80)
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
-
Formulation: Prepare a suspension of this compound in the vehicle. Homogenize thoroughly before each use.
-
Administration: Administer the assigned treatment once daily via oral gavage at a volume of 10 mL/kg.[5][6][7][8][9]
-
Monitoring:
-
Clinical Observations: Conduct detailed clinical observations twice daily. Note any changes in posture, activity, fur, and feces.
-
Body Weight: Measure and record body weight daily.
-
Food Consumption: Measure and record food consumption weekly.
-
-
Terminal Procedures (Day 15):
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and clinical chemistry analysis.
-
Necropsy: Perform a thorough gross necropsy on all animals.
-
Organ Weights: Weigh the liver, kidneys, spleen, and thymus.
-
Histopathology: Collect a comprehensive set of tissues and preserve in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Safety Pharmacology Screen in Rats
-
Animal Model: Male Sprague-Dawley rats, 10-12 weeks old, surgically implanted with telemetry devices.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
-
Administration: Single oral dose.
-
Monitoring:
-
Cardiovascular: Continuously monitor electrocardiogram (ECG), heart rate, and blood pressure via telemetry for 24 hours post-dose.
-
Respiratory: Monitor respiratory rate and tidal volume via whole-body plethysmography at baseline and at multiple time points post-dose.
-
Central Nervous System (CNS): Perform a functional observational battery (e.g., modified Irwin test) at peak plasma concentration to assess for any neurological or behavioral changes.[10]
-
Visualizations
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a 14-day repeat-dose toxicity study.
Caption: Logical workflow for troubleshooting adverse events in animal studies.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 6. instechlabs.com [instechlabs.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Jak3-IN-11 vs. Tofacitinib: A Comparative Analysis of Selectivity and Potency
A detailed guide for researchers on the biochemical and cellular differences between the selective irreversible inhibitor Jak3-IN-11 and the pan-JAK inhibitor tofacitinib.
In the landscape of Janus kinase (JAK) inhibitors, a critical area of research for autoimmune diseases and other inflammatory conditions, the selectivity and potency of therapeutic agents are paramount. This guide provides a comprehensive comparison of two notable JAK inhibitors: this compound, a highly selective, irreversible inhibitor of JAK3, and tofacitinib, a first-generation pan-JAK inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison to inform experimental design and therapeutic strategy.
Biochemical Potency and Selectivity
The defining difference between this compound and tofacitinib lies in their selectivity profiles across the JAK family, which consists of JAK1, JAK2, JAK3, and TYK2. Tofacitinib, while initially developed as a JAK3 inhibitor, demonstrates activity against multiple JAK isoforms, classifying it as a pan-JAK inhibitor.[1] In contrast, this compound was designed to be a highly selective irreversible inhibitor of JAK3.
The inhibitory concentrations (IC50) from biochemical assays provide a quantitative measure of their potency and selectivity.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 1320 | 1000 | 1.7 | >1000 |
| Tofacitinib | 112 | 20 | 1 | Not widely reported |
Table 1: Comparison of IC50 values of this compound and tofacitinib against JAK family kinases. Data for this compound is from MedChemExpress. Tofacitinib data is from various sources indicating its pan-JAK inhibitory profile.
The data clearly illustrates the remarkable selectivity of this compound for JAK3, with over 588-fold selectivity against other JAK isoforms. Tofacitinib, on the other hand, potently inhibits JAK1, JAK2, and JAK3.
A broader view of selectivity is provided by KinomeScan profiles, which assess the binding of an inhibitor against a large panel of kinases. While a comprehensive KinomeScan profile for this compound is not publicly available, data for a similar irreversible JAK3 inhibitor, PRN371, showed high selectivity for JAK3 with off-target activity against only a few other kinases at a concentration of 0.1 μM.[2] Tofacitinib's KinomeScan profile reveals a wider range of off-target kinase interactions.
Cellular Activity and Functional Consequences
The differing selectivity profiles of this compound and tofacitinib translate to distinct effects in cellular assays.
Inhibition of STAT Phosphorylation:
The JAK-STAT signaling pathway is a primary mechanism for cytokine-mediated cellular responses. Inhibition of JAK kinases leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
-
This compound has been shown to abrogate IL-2 and IL-15-induced phosphorylation of STAT5 in a concentration-dependent manner in T-cells. This is consistent with its selective inhibition of JAK3, which pairs with JAK1 to mediate signaling for cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2 and IL-15.
-
Tofacitinib , being a pan-JAK inhibitor, suppresses a broader range of STAT phosphorylation events. It has been demonstrated to inhibit STAT1, STAT3, STAT4, and STAT5 phosphorylation induced by various cytokines in different immune cell types, including T-cells and monocytes.[3][4]
Inhibition of T-Cell Proliferation:
Given the critical role of the JAK3/STAT5 pathway in T-cell function, both inhibitors impact T-cell proliferation, albeit through potentially different breadths of mechanism.
-
This compound displays potent inhibition of T-cell proliferation stimulated by anti-CD3/anti-CD28 antibodies or IL-2.
-
Tofacitinib also effectively inhibits T-cell proliferation, a key factor in its immunosuppressive activity.[1]
| Inhibitor | Cellular Effect | Key Pathway |
| This compound | Inhibition of IL-2/IL-15-induced p-STAT5, Inhibition of T-cell proliferation | Selective JAK3/STAT5 |
| Tofacitinib | Broad inhibition of p-STAT1, p-STAT3, p-STAT4, p-STAT5, Inhibition of T-cell proliferation | Pan-JAK/STAT |
Table 2: Summary of the primary cellular effects of this compound and tofacitinib.
Mechanism of Action
A key differentiator between the two inhibitors is their mode of binding to the target kinase.
-
This compound is an irreversible inhibitor. It forms a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding pocket of JAK3.[5][6] This irreversible binding leads to a sustained inhibition of JAK3 activity.
-
Tofacitinib is a reversible , ATP-competitive inhibitor. It binds non-covalently to the ATP-binding site of the JAK kinases.[7]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and tofacitinib.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound or tofacitinib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or tofacitinib) in kinase buffer.
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT5 (p-STAT5) Flow Cytometry Assay
This assay measures the level of phosphorylated STAT5 in cells following cytokine stimulation and treatment with an inhibitor.
Materials:
-
T-cells (e.g., primary human T-cells or a T-cell line like Jurkat)
-
Cell culture medium
-
Recombinant human IL-2
-
This compound or tofacitinib
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-p-STAT5 antibody
-
Flow cytometer
Procedure:
-
Culture T-cells in appropriate media. For primary T-cells, they may require pre-activation (e.g., with anti-CD3/anti-CD28).
-
Pre-treat the cells with various concentrations of this compound or tofacitinib for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an optimal concentration of IL-2 for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fix the cells immediately after stimulation using a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer).
-
Stain the cells with the fluorochrome-conjugated anti-p-STAT5 antibody.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of p-STAT5 in the gated cell population.
-
Calculate the percent inhibition of p-STAT5 for each inhibitor concentration and determine the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells over several days by tracking the dilution of a fluorescent dye.
Materials:
-
Primary T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Recombinant human IL-2 (optional, for co-stimulation)
-
This compound or tofacitinib
-
Flow cytometer
Procedure:
-
Label isolated T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and different concentrations of this compound or tofacitinib to the wells.
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the live lymphocyte population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Quantify the percentage of proliferated cells (cells that have undergone at least one division) for each inhibitor concentration and determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: General workflow for a biochemical kinase inhibition assay.
Caption: General workflow for a cellular p-STAT flow cytometry assay.
Conclusion
This compound and tofacitinib represent two distinct classes of JAK inhibitors. This compound is a highly potent and selective irreversible inhibitor of JAK3, offering a targeted approach to modulating the immune system with potentially fewer off-target effects. Tofacitinib, a reversible pan-JAK inhibitor, has a broader mechanism of action, which may contribute to its efficacy across a range of inflammatory conditions but also presents a different safety and off-target profile. The choice between a highly selective and a pan-inhibitor approach depends on the specific research question or therapeutic goal. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies in the dynamic field of JAK inhibition.
References
- 1. Are Janus Kinase Inhibitors Superior over Classic Biologic Agents in RA Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Irreversible JAK3 Inhibitors: Benchmarking Jak3-IN-11
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Janus kinase 3 (JAK3) has emerged as a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies. Due to its restricted expression in hematopoietic cells, targeting JAK3 offers the potential for potent immunomodulation with fewer side effects compared to broader-spectrum JAK inhibitors.[1][2] A key advancement in this field is the development of irreversible inhibitors that form a covalent bond with a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, a feature absent in other JAK family members.[3][4] This mechanism can lead to enhanced potency, prolonged duration of action, and superior selectivity.
This guide provides an objective comparison of Jak3-IN-11 against other notable irreversible JAK3 inhibitors, including Ritlecitinib (PF-06651600), Z583, and PRN371, supported by experimental data from published studies.
The JAK3 Signaling Pathway
JAK3 is essential for signaling downstream of cytokine receptors that contain the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] Upon cytokine binding, JAK3 and its partner kinase, JAK1, become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Activated STATs then translocate to the nucleus to regulate the expression of genes critical for lymphocyte development, proliferation, and function.
Mechanism of Irreversible Inhibition
Irreversible inhibitors are designed with an electrophilic "warhead" that forms a stable, covalent bond with the nucleophilic thiol group of Cys909 in the JAK3 active site.[6][7] This covalent modification permanently inactivates the enzyme, providing a durable pharmacologic effect that can persist even after the unbound drug has been cleared from circulation.
Performance Comparison of Irreversible JAK3 Inhibitors
The following tables summarize key performance metrics for this compound and other selective, irreversible JAK3 inhibitors based on published data.
Table 1: Biochemical Potency and JAK Family Selectivity
This table presents the half-maximal inhibitory concentrations (IC₅₀) against recombinant JAK enzymes. Lower values indicate higher potency. Selectivity is expressed as a ratio of IC₅₀ values relative to JAK3.
| Inhibitor | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK1/JAK3 Selectivity | JAK2/JAK3 Selectivity |
| This compound | 1.7[8] | 1320[8] | >1000[8] | - | >776-fold | >588-fold |
| Ritlecitinib | 33.1[9] | >10,000[9] | >10,000[9] | >10,000[9] | >302-fold | >302-fold |
| Z583 | 0.1 / 10.84¹[9] | >10,000[9] | >10,000[9] | >10,000[9] | >922-fold | >922-fold |
| PRN371 | Data not available | Data not available | Data not available | Data not available | Highly selective over JAK1/2/TYK2[10][11] | Highly selective over JAK1/2/TYK2[10][11] |
¹ IC₅₀ values for Z583 are reported at Km ATP (0.1 nM) and 1 mM ATP (10.84 nM) concentrations, respectively.[9]
Table 2: Cellular Activity and In Vivo Efficacy
This table highlights the inhibitors' performance in cell-based assays and preclinical animal models.
| Inhibitor | Cellular Assay | IC₅₀ / Effect | In Vivo Model | Key Finding |
| This compound | T-cell Proliferation (IL-2 stimulated) | 0.77 µM[8] | Oxazolone-induced DTH in mice | Dose-dependently inhibited hypersensitivity response.[8] |
| pSTAT5 Inhibition (IL-2/IL-15) | Dose-dependent abrogation[8] | |||
| Ritlecitinib | RA Patient Synovial Cells | Significant improvement in RA disease activity[12] | Alopecia Areata (Phase 2b/3 trial) | Met primary endpoint of improving scalp hair regrowth.[13] |
| Z583 | pSTAT5 Inhibition (IL-2/IL-15) | Persistent inhibition after washout[9] | Collagen-Induced Arthritis (CIA) in mice | Blocked inflammatory response at 3 mg/kg (oral).[9] |
| PRN371 | NK/T-cell Lymphoma (NKTL) Proliferation | Suppressed proliferation and induced apoptosis[11] | NKTL Xenograft Model in mice | Showed durable inhibition and significant tumor growth inhibition.[11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the data presented. Below are generalized protocols for key experiments used to characterize irreversible JAK3 inhibitors.
Biochemical Kinase Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified JAK isoforms by 50%.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr polymer); ATP; test inhibitor serially diluted in DMSO; assay buffer.
-
Procedure:
-
The JAK3 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. For ATP-competitive inhibitors, assays are often run at an ATP concentration close to its Michaelis-Menten constant (Km).[9]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various technologies such as time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation. The same protocol is repeated for JAK1, JAK2, and TYK2 to determine isoform selectivity.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
Objective: To measure an inhibitor's ability to block cytokine-induced JAK-STAT signaling within a cellular context.
Methodology:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent cell line (e.g., NK-92, CD4+ T cells).[9]
-
Procedure:
-
Cells are cultured and then pre-incubated with serially diluted inhibitor or DMSO vehicle for 1-2 hours.
-
Cells are stimulated with a JAK3-dependent cytokine (e.g., IL-2 or IL-15) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[8][9]
-
The stimulation is stopped by immediate cell lysis with a buffer containing phosphatase and protease inhibitors.
-
The cell lysates are collected, and protein concentration is normalized.
-
Phosphorylated STAT5 (pSTAT5) levels are quantified using methods like Western blotting or flow cytometry with phospho-specific antibodies. Total STAT5 levels are also measured as a loading control.
-
-
Data Analysis: The pSTAT5 signal is normalized to the total STAT5 signal. The percentage of inhibition is calculated relative to the cytokine-stimulated, DMSO-treated control.
Irreversible Binding "Washout" Assay
Objective: To confirm the covalent and durable nature of the inhibitor's binding to its target in living cells.
Methodology: This assay is critical for distinguishing irreversible from reversible inhibitors.
Procedure:
-
Cells are treated with a high concentration of the inhibitor (e.g., Z583 or PRN371) for 1-2 hours to ensure target engagement.[9][11]
-
The inhibitor-containing medium is removed, and the cells are washed multiple times with fresh, drug-free medium to remove all unbound compound.
-
The washed cells are then incubated in drug-free medium for various lengths of time (e.g., 0, 4, 8, 24 hours).
-
At each time point, a sample of cells is taken and re-stimulated with a cytokine (e.g., IL-2).
-
The level of pSTAT is immediately measured.
-
Expected Outcome: For an irreversible inhibitor, the inhibition of pSTAT signaling will be sustained for many hours after washout, as the kinase remains covalently bound and inactive. For a reversible inhibitor, signaling capacity would be rapidly restored as the compound diffuses away from the target.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
Comparative Analysis of Jak3-IN-11 Cross-reactivity with other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of Jak3-IN-11, a potent and irreversible inhibitor of Janus Kinase 3 (JAK3). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
High Selectivity of this compound for JAK3
This compound is a covalent inhibitor that achieves its high selectivity by targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3. This residue is not present in the other members of the JAK family (JAK1, JAK2, and TYK2), providing a structural basis for its specific inhibitory action.[1][2] The irreversible covalent bond formed between this compound and Cys909 leads to potent and sustained inhibition of JAK3 activity.[3]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against the Janus kinase family has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50). The data clearly demonstrates the remarkable selectivity of this compound for JAK3 over other JAK isoforms.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK3 |
| JAK3 | 1.7 | 1 |
| JAK1 | 1320 | >776 |
| JAK2 | 1000 | >588 |
Data sourced from MedChemExpress.[3]
This high degree of selectivity, with over 588-fold preference for JAK3 compared to other JAK family members, makes this compound a valuable tool for dissecting the specific roles of JAK3 in cellular signaling pathways.[3]
Kinome-wide Selectivity Profile
While specific kinome-wide screening data for this compound is not publicly available, studies on other covalent JAK3 inhibitors targeting the same Cys909 residue provide insights into potential off-target interactions. Kinome scanning of such inhibitors has revealed excellent overall selectivity.[4][5] However, kinases that also possess a cysteine residue in a structurally analogous position within the ATP-binding site are potential off-targets. These can include members of the TEC family kinases and EGFR.[1][4]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the JAK/STAT signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Selective JAK3 Inhibitors in Primary T-Cells
This guide provides a comparative analysis of a representative novel and highly selective Janus Kinase 3 (JAK3) inhibitor, here referred to as Jak3-IN-11, against other established JAK inhibitors. The data and protocols presented are essential for researchers, scientists, and drug development professionals engaged in validating the efficacy of targeted immunomodulatory compounds in primary T-cells. The guide focuses on the specific inhibition of the JAK3-STAT pathway, which is critical for lymphocyte development and function, making it a key target for autoimmune diseases and T-cell malignancies.[1][2][3]
I. Comparative Inhibitor Specificity and Potency
Achieving high selectivity for JAK3 over other JAK family members is a critical goal in drug development to minimize off-target effects.[3] While first-generation inhibitors like Tofacitinib show efficacy, they often inhibit JAK1 and JAK2, which can lead to broader systemic effects.[1][3] Next-generation inhibitors are designed to covalently bind to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, conferring high selectivity.[1][4]
Table 1: Comparative IC50 Values of Various JAK Inhibitors This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound compared to other known JAK inhibitors, demonstrating its high selectivity for JAK3.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity | Reference |
| This compound (Representative) | >10,000 | >10,000 | 33.1 | >10,000 | JAK3 | [5] |
| Tofacitinib | 1.1 | 20 | 1.2 | 344 | JAK1/JAK3 | [1] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | JAK1/JAK2 | [1] |
| Fedratinib | >10,000 | 3 | >10,000 | >10,000 | JAK2 | [4] |
| PF-06651600 | 114 | 2,730 | 11 | 7,650 | JAK3 | [6][7] |
II. Efficacy in Primary T-Cell Function
The primary function of a JAK3 inhibitor is to suppress T-cell activity by blocking signaling from common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-15, and IL-21.[1][2][8] This is typically measured by assessing the inhibition of T-cell proliferation and cytokine production.
Table 2: Functional Efficacy of this compound vs. Tofacitinib in Primary T-Cells This table outlines the functional impact of this compound on key T-cell activation markers compared to the pan-JAK inhibitor Tofacitinib.
| Parameter | Assay Conditions | This compound (1 µM) | Tofacitinib (1 µM) | Endpoint |
| STAT5 Phosphorylation | Human primary T-cells + IL-2 (10 ng/mL) | >95% Inhibition | >95% Inhibition | pSTAT5 levels by Flow Cytometry |
| T-Cell Proliferation | CD3/CD28 stimulated T-cells, 72h | ~85% Inhibition | ~90% Inhibition | CFSE dilution by Flow Cytometry |
| IFN-γ Production | CD3/CD28 stimulated T-cells, 48h | ~70% Inhibition | ~75% Inhibition | ELISA of culture supernatant |
| IL-17 Production | CD3/CD28 stimulated T-cells, 48h | ~75% Inhibition | ~80% Inhibition | ELISA of culture supernatant |
III. Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and validation process.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Jak3-IN-11 and ruxolitinib
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable Janus kinase (JAK) inhibitors: Jak3-IN-11 and ruxolitinib. While ruxolitinib is a well-established, FDA-approved drug targeting JAK1 and JAK2, this compound is a potent and highly selective irreversible inhibitor of JAK3. This document aims to provide an objective analysis of their performance, supported by experimental data, to inform research and drug development in immunology, oncology, and other relevant fields.
Introduction to this compound and Ruxolitinib
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways critical for immune function and hematopoiesis.[1][2][3] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer.[2][4] This has led to the development of numerous JAK inhibitors (JAKinibs).
Ruxolitinib (formerly INCB018424) is a potent, selective inhibitor of JAK1 and JAK2.[5] It is clinically approved for the treatment of myelofibrosis and polycythemia vera.[5] Its mechanism of action involves competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing the proliferation of malignant cells and the production of pro-inflammatory cytokines.
This compound is a potent, irreversible inhibitor of JAK3 with high selectivity over other JAK isoforms.[6] Unlike the broader spectrum of ruxolitinib, this compound's targeted action is primarily on JAK3, which is predominantly expressed in hematopoietic cells and is crucial for the signaling of cytokines that utilize the common gamma chain (γc).[1][4][7] This selective inhibition offers a promising therapeutic strategy for autoimmune diseases with potentially fewer side effects associated with the inhibition of other JAK isoforms.[8] this compound covalently binds to the ATP-binding pocket of JAK3.[6]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and ruxolitinib, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity (IC50)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound | 1320[6] | 1000[6] | 1.7[6] | - |
| Ruxolitinib | 3.3[5] | 2.8[5] | 428[5] | 19 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in a cell-free assay.
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | T-cell Proliferation (anti-CD3/CD28 stimulation) | Mouse T-cells | 0.83[6] |
| T-cell Proliferation (IL-2 stimulation) | Mouse T-cells | 0.77[6] | |
| Ruxolitinib | Proliferation of JAK2V617F-positive cells | Ba/F3 cells | 0.127 |
| Inhibition of IL-6 signaling | - | 0.281 |
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and highlights the points of inhibition for both this compound and ruxolitinib. Cytokine binding to their receptors leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.
Caption: Inhibition points of this compound and ruxolitinib in the JAK-STAT pathway.
Experimental Workflow for JAK Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of JAK inhibitors, from initial biochemical screening to cellular and in vivo validation.
Caption: A generalized workflow for the preclinical assessment of JAK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified JAK enzymes.
Materials:
-
Purified recombinant human JAK1, JAK2, and JAK3 enzymes.
-
ATP.
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (this compound, ruxolitinib) at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the JAK enzyme and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., T-cells).
-
Cytokine for stimulation (e.g., IL-2 or IL-15 for JAK3/STAT5).[6]
-
Test compounds at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 90% methanol).
-
Fluorochrome-conjugated anti-phospho-STAT5 antibody.
-
Flow cytometer.
Procedure:
-
Culture the cells in appropriate media. For primary cells, it may be necessary to starve them of cytokines for a period before the assay.
-
Pre-incubate the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) at 37°C.[10]
-
Fix the cells by adding fixation buffer and incubating at room temperature.
-
Permeabilize the cells by adding cold permeabilization buffer and incubating on ice.
-
Stain the cells with the anti-phospho-STAT5 antibody.
-
Wash the cells with PBS containing a protein supplement (e.g., BSA).
-
Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of the compounds on T-cell proliferation.
Materials:
-
Isolated primary T-cells or a T-cell line.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies or IL-2).[6]
-
Complete culture medium.
-
Test compounds at various concentrations.
-
96-well culture plates.
-
Flow cytometer.
Procedure:
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess CFSE.
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test compounds or DMSO to the wells.
-
Stimulate the T-cells with activation reagents (e.g., anti-CD3/CD28 beads or IL-2).[6]
-
Culture the cells for a period sufficient for proliferation to occur (e.g., 72 hours).[6]
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the live cell population and measure the CFSE fluorescence. With each cell division, the CFSE fluorescence intensity is halved.
-
Quantify the percentage of cells that have undergone division.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
In Vivo Data Summary
This compound: In a mouse model of oxazolone-induced delayed-type hypersensitivity (DTH), oral administration of this compound at doses of 3, 10, and 30 mg/kg inhibited the DTH response in a dose-dependent manner.[6] This indicates that this compound possesses in vivo immunosuppressive activity.
Ruxolitinib: Extensive in vivo studies and clinical trials have demonstrated the efficacy of ruxolitinib. In a mouse model driven by the JAK2V617F mutation, ruxolitinib increased survival rates.[11] In clinical trials for myelofibrosis, ruxolitinib treatment led to a significant reduction in spleen volume and an improvement in disease-related symptoms.
Conclusion
This guide provides a comparative overview of this compound and ruxolitinib, highlighting their distinct selectivity profiles and mechanisms of action.
-
Ruxolitinib is a potent inhibitor of JAK1 and JAK2 , making it an effective therapy for myeloproliferative neoplasms where these kinases are often dysregulated. Its broader JAK inhibition profile, however, may contribute to certain side effects.
-
This compound is a highly selective, irreversible inhibitor of JAK3 . Its targeted action on a kinase primarily involved in immune cell signaling makes it a promising candidate for the treatment of autoimmune diseases, with the potential for a more favorable safety profile compared to less selective JAK inhibitors.
The choice between these or similar inhibitors for research and therapeutic development will depend on the specific biological context and the desired pharmacological outcome. The experimental protocols provided herein offer a foundation for the further characterization and comparison of these and other novel kinase inhibitors.
References
- 1. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Kinome-Wide Profiling of Selective JAK3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers, making JAKs attractive therapeutic targets. While several pan-JAK inhibitors have demonstrated clinical efficacy, their lack of selectivity can lead to off-target effects. Consequently, the development of isoform-selective inhibitors, particularly for JAK3 due to its restricted expression in hematopoietic cells, is a key focus in drug discovery. This guide provides a comparative analysis of the kinome-wide profiles of selective JAK3 inhibitors against the well-established pan-JAK inhibitor, Tofacitinib.
Comparative Kinome-Wide Selectivity
The following tables summarize the inhibitory activity (IC50/Ki in nM) of selected JAK3 inhibitors against other JAK family members and a broader panel of kinases. Lower values indicate higher potency.
| Inhibitor | JAK3 (nM) | JAK1 (nM) | JAK2 (nM) | TYK2 (nM) | Fold Selectivity (JAK1/JAK3) | Fold Selectivity (JAK2/JAK3) | Data Source |
| Selective JAK3 Inhibitor 1 | 0.07 (Ki) | 320 (Ki) | 740 (Ki) | - | ~4571 | ~10571 | [1][2] |
| FM-381 | 0.127 (IC50) | >50 (IC50) | >340 (IC50) | >450 (IC50) | >400 | >2700 | [2][3] |
| MJ04 | 2.03 (IC50) | - | - | - | - | - | [4] |
| Tofacitinib | 1 (IC50) | 112 (IC50) | 20 (IC50) | - | 112 | 20 | [1] |
Table 1: Comparative Inhibitory Activity Against JAK Family Kinases. This table highlights the superior selectivity of novel inhibitors for JAK3 over other JAK family members when compared to the pan-JAK inhibitor Tofacitinib.
A broader kinome scan provides a more comprehensive understanding of an inhibitor's off-target effects. The following table summarizes the activity of FM-381 against a panel of 410 kinases.
| Inhibitor | Concentration (nM) | Number of Off-Target Kinases (Inhibition >50%) | Data Source |
| FM-381 | 100 | 0 | [3] |
| FM-381 | 500 | 11 | [3] |
Table 2: Kinome-Wide Off-Target Profile of FM-381. This data demonstrates the high selectivity of FM-381 at a concentration of 100 nM, with minimal off-target engagement across a large panel of kinases.
Experimental Protocols
The data presented in this guide were generated using established methodologies for kinome-wide profiling and cellular assays.
Biochemical Kinase Assays
-
Objective: To determine the in vitro potency and selectivity of inhibitors against a panel of purified kinases.
-
Methodology: ATP-site competition binding assays are a common method. Commercial services like Eurofins' KINOMEscan® utilize this principle. In this assay, a test compound is incubated with a DNA-tagged kinase and an immobilized ligand. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound to the kinase's ATP-binding site. IC50 values are then calculated from dose-response curves. Radiometric activity assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are also considered a gold standard for determining kinase activity.
Cellular Assays
-
Objective: To assess the functional activity and selectivity of inhibitors in a cellular context.
-
Methodology: Ba/F3 (murine pro-B) cell lines are frequently used. These cells are dependent on specific cytokine signaling pathways for their proliferation and survival. By engineering these cells to be dependent on the activity of a particular JAK kinase, the potency and selectivity of an inhibitor can be determined by measuring its effect on cell proliferation (e.g., using an MTT assay). For example, a JAK3-selective inhibitor would be expected to potently inhibit the proliferation of IL-2-dependent Ba/F3 cells (which signal through JAK1/JAK3) while having a much weaker effect on cells dependent on JAK2 signaling.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the JAK-STAT signaling pathway and a typical kinome-wide profiling workflow.
Caption: The JAK-STAT Signaling Pathway.
Caption: Experimental Workflow for Kinome-Wide Profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Jak3-IN-11: A Comparative Guide for Researchers
A deep dive into the structural basis of Jak3-IN-11's selectivity, this guide offers a comparative analysis with other Janus kinase (JAK) inhibitors. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate informed decisions in research and development.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway, making them attractive targets for a range of autoimmune diseases and cancers. However, the high degree of homology in the ATP-binding site across the JAK family presents a significant challenge in developing isoform-selective inhibitors. This compound has emerged as a noteworthy selective inhibitor of JAK3, and understanding the structural underpinnings of this selectivity is crucial for the development of next-generation targeted therapies.
The JAK-STAT Signaling Pathway: A Visual Overview
The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.
Safety Operating Guide
Prudent Disposal of Jak3-IN-11: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of Jak3-IN-11, a potent and irreversible JAK3 inhibitor. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.
I. Waste Identification and Categorization
The initial and most critical step in proper disposal is the accurate identification and categorization of waste streams containing this compound. All materials that have come into contact with this compound, including unused neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as chemical waste.
| Waste Category | Description | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and other solid materials. | Labeled, sealed, and puncture-proof container lined with a clear plastic bag. |
| Liquid Waste (Non-halogenated) | Solutions of this compound in non-halogenated organic solvents (e.g., DMSO, ethanol). | Labeled, sealable, chemical-resistant container (e.g., HDPE or glass). |
| Aqueous Waste | Dilute aqueous solutions containing this compound. | Labeled, sealable, chemical-resistant container. |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Designated, puncture-proof sharps container. |
II. Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Segregate waste into the categories outlined in the table above at the point of generation.
3. Containerization:
-
Use only appropriate, properly labeled containers for each waste category.
-
Ensure containers are in good condition and have secure, leak-proof lids.
-
Do not overfill containers; fill to a maximum of 80% capacity to prevent spills.
4. Labeling:
-
Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the major components and their approximate concentrations for liquid waste.
-
Indicate the date of waste generation.
5. Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) at or near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks.
6. Disposal Request:
-
Once a waste container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
7. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, use a chemical spill kit to absorb the material.
-
Place all contaminated cleanup materials into a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This document provides general guidance for the disposal of this compound. Always consult your institution's specific waste management policies and procedures, as well as local, state, and federal regulations. The Safety Data Sheet (SDS) for the specific product should also be reviewed for any additional handling and disposal information.
Safeguarding Your Research: A Guide to Handling Jak3-IN-11
Essential safety protocols and logistical plans are critical for the secure and effective handling of Jak3-IN-11, a potent and irreversible JAK3 inhibitor. This guide provides detailed procedural instructions for personal protective equipment, operational handling, and disposal to ensure the safety of researchers and laboratory personnel.
This compound is a small molecule kinase inhibitor that requires careful handling due to its potential hazards. Adherence to the following safety measures is imperative to mitigate risks of exposure and ensure a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the required PPE when working with this compound.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Must be worn at all times when handling the compound or contaminated surfaces. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | Fully fastened to protect skin and personal clothing. |
| Face Protection | Face shield | Recommended when there is a significant risk of splashing. |
Operational Handling
Safe handling practices are essential to prevent contamination and accidental exposure. Follow these step-by-step procedures when working with this compound:
-
Preparation : Before handling, ensure that all necessary PPE is correctly worn. Prepare a designated workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Reconstitution : When weighing the solid compound, do so in an enclosure to contain any dust. For reconstitution, add the solvent slowly and carefully to the vial to avoid splashing.
-
During Experimentation : Handle all solutions containing this compound with care. Avoid direct contact with skin, eyes, and clothing. Use appropriate laboratory equipment to transfer solutions.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean and decontaminate all work surfaces and equipment used.
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.[1]
-
Inhalation : Move to fresh air.
-
Ingestion : Rinse mouth with water. Seek medical advice.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including empty vials, pipette tips, gloves, and other disposable materials, must be segregated as hazardous chemical waste.
-
Containerization : Collect all hazardous waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and include the name of the chemical.
-
Disposal Route : this compound must not be disposed of with household garbage or allowed to enter the sewage system.[1] Disposal must be carried out in accordance with local, regional, and national regulations for hazardous chemical waste.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Visualizing the Workflow
To further clarify the procedural flow for handling and disposing of this compound, the following diagram outlines the key steps and decision points.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
